molecular formula C12H21NO B1214373 Pimeclone CAS No. 534-84-9

Pimeclone

Cat. No.: B1214373
CAS No.: 534-84-9
M. Wt: 195.30 g/mol
InChI Key: PRFPQYGTPKDLHJ-UHFFFAOYSA-N
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Description

Pimeclone is a member of piperidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-1-ylmethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFPQYGTPKDLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046194
Record name Pimeclone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-84-9
Record name Pimeclone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimeclone [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimeclone
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Record name PIMECLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Foreword: The Challenge of Characterizing Pimeclone

Author: BenchChem Technical Support Team. Date: February 2026

The request for an in-depth technical guide on the mechanism of action of pimeclone as a respiratory stimulant presents a significant challenge. Pimeclone, also known as Karion or Spiractin, is a compound with a history stretching back to its synthesis in 1927.[1] Despite its long existence, it remains an enigmatic entity in modern pharmacology. Literature describes it ambiguously as either a psychostimulant or a respiratory stimulant, with a notable lack of detailed, publicly available scientific investigation into its specific mechanisms.[1][2][3][4]

Unlike well-characterized respiratory stimulants such as Doxapram, which is known to act on peripheral carotid chemoreceptors, the precise molecular pathways and targets for pimeclone have not been elucidated in contemporary peer-reviewed literature.[5][6][7] The available information is largely limited to chemical identifiers and brief descriptions in pharmacological dictionaries and databases.[1][3][4][8]

Therefore, this document will proceed not as a definitive guide based on established evidence, but as a theoretical framework for investigation. It will serve as a whitepaper for researchers and drug development professionals, outlining a structured approach to systematically characterize the mechanism of action of a compound like pimeclone. We will leverage established principles of respiratory pharmacology and modern experimental techniques to propose a logical, field-proven pathway for its scientific exploration.

This guide will be divided into three main sections:

  • Deconstruction of the Knowns and Unknowns: A thorough review of the sparse existing data on pimeclone and a comparison with established classes of respiratory stimulants.

  • A Proposed Research Framework for Mechanistic Elucidation: A detailed, step-by-step experimental plan, from initial in vitro screening to in vivo physiological validation, designed to uncover its mechanism of action.

  • Synthesis and Future Directions: A discussion on how to interpret potential findings and translate them into a coherent mechanistic model, with an eye toward potential therapeutic applications and further development.

By adopting this "whitepaper" approach, we adhere to the principles of scientific integrity, acknowledging the current knowledge gap while providing an expert-driven, logical roadmap for future research.

PART 1: Deconstruction of the Knowns and Unknowns

Pimeclone: The Chemical Entity

Pimeclone, chemically known as 2-(piperidin-1-ylmethyl)cyclohexanone, is a relatively simple organic molecule.[1] Its structure does not immediately suggest an affinity for common respiratory targets, such as the potassium channels targeted by newer agents like ENA-001 (formerly GAL-021) or the medullary centers stimulated by older analeptics.[5][9]

PropertyDataSource
IUPAC Name 2-(piperidin-1-ylmethyl)cyclohexanone[1][3]
CAS Number 534-84-9[1][3]
Molecular Formula C12H21NO[1][3]
Molar Mass 195.306 g·mol−1[1]
Reported Actions Psychostimulant or Respiratory Stimulant[1][2][3]

Table 1: Physicochemical and Pharmacological Properties of Pimeclone.

The conflicting reports of its action as either a psychostimulant or a respiratory stimulant are a critical point.[1] This ambiguity suggests a potential mechanism involving the central nervous system (CNS), as many CNS stimulants can secondarily increase respiratory drive.[6][10] Alternatively, it could have a dual action or a primary effect on a yet-unidentified target that influences both psychological state and respiratory control.

The Landscape of Respiratory Stimulants

To hypothesize a mechanism for pimeclone, we must first understand the established mechanisms of other respiratory stimulants. These drugs, also known as analeptics, generally fall into several categories based on their site of action.[11]

  • Peripheral Chemoreceptor Stimulants: These agents, like Doxapram and Almitrine, act primarily on the carotid bodies.[5] They often modulate ion channels (e.g., potassium channels) in the glomus cells, mimicking the hypoxic signal and increasing afferent nerve traffic to the brainstem's respiratory centers.[5][12]

  • Central Respiratory Center Stimulants: These drugs act directly on the neuronal networks in the medulla and pons that generate the respiratory rhythm. Caffeine, for example, is thought to increase the sensitivity of these centers to carbon dioxide.[7][10]

  • Mechanism-Agnostic Stimulants: A newer concept for drugs that can reverse respiratory depression from various sources (e.g., opioids, sedatives) without acting on the specific receptors of those depressants.[13] These often target fundamental components of the respiratory control system, such as carotid body potassium channels or AMPA receptors in the brainstem.[6][9]

Given pimeclone's reported psychostimulant effects, a central mechanism is a plausible starting point for investigation. However, a peripheral action cannot be ruled out without experimental evidence.

PART 2: A Proposed Research Framework for Mechanistic Elucidation

This section outlines a comprehensive, multi-stage research protocol designed to systematically investigate and define the mechanism of action of pimeclone as a respiratory stimulant.

Stage 1: Target Identification and In Vitro Profiling

Objective: To identify potential molecular targets of pimeclone through broad screening and to characterize its basic cellular effects.

Causality: Before conducting complex in vivo studies, it is crucial to narrow down the vast number of potential biological targets. A broad screening approach is the most efficient way to generate initial hypotheses about the drug's mechanism. This self-validating step ensures that subsequent, more focused experiments are based on empirical data rather than pure speculation.

Experimental Protocol: High-Throughput Receptor and Channel Screening

  • Compound Acquisition: Procure or synthesize high-purity pimeclone hydrochloride.[8]

  • Panel Selection: Submit pimeclone for screening against a comprehensive panel of receptors, ion channels, transporters, and enzymes. A typical safety/pharmacology panel (e.g., Eurofins SafetyScreen44 or similar) should be used, covering targets such as:

    • Opioid, benzodiazepine, and adrenergic receptors (to rule out or confirm interactions related to respiratory depression/stimulation).

    • Dopamine and serotonin receptors/transporters (to investigate psychostimulant properties).

    • GABA-A receptors (a common target for respiratory depressants).

    • Various potassium, sodium, and calcium ion channels (key regulators of neuronal and chemoreceptor excitability).[5]

    • NMDA and AMPA receptors (involved in central respiratory control).[6]

  • Assay Execution: Conduct radioligand binding assays to determine affinity (Ki) and functional assays (e.g., calcium flux, membrane potential) to determine agonist or antagonist activity.

  • Data Analysis: Analyze the screening results to identify any "hits" – targets where pimeclone shows significant affinity or functional activity (typically >50% inhibition or stimulation at a concentration of 10 µM).

Stage 2: Cellular and Isolated Tissue Validation

Objective: To validate the hits from Stage 1 in more physiologically relevant systems and to directly test the hypothesis of a peripheral vs. central site of action.

Causality: High-throughput screens can yield false positives. Moving to isolated tissues allows for the validation of these initial findings in an integrated biological system. The carotid body isolation protocol is specifically designed to definitively answer the critical question of whether pimeclone has a peripheral chemoreceptor-mediated effect, which is a primary mechanism for many modern respiratory stimulants.[5]

Experimental Protocol: Isolated Carotid Body-Sinus Nerve Preparation

  • Tissue Preparation: Isolate the carotid bifurcation, including the carotid body and the carotid sinus nerve, from an anesthetized rodent (e.g., rat or mouse) and place it in a superfusion chamber with physiological saline.

  • Nerve Recording: Use a suction electrode to record extracellular action potentials from the carotid sinus nerve.

  • Experimental Conditions:

    • Establish a baseline nerve discharge rate under normoxic conditions (PO2 ~100 mmHg).

    • Induce a control hypoxic stimulus (e.g., PO2 ~40 mmHg) to confirm tissue viability and observe the characteristic increase in nerve discharge.

    • Apply pimeclone at various concentrations during normoxia to determine if it directly stimulates nerve activity.

    • Apply pimeclone during a hypoxic challenge to see if it potentiates or inhibits the response.

  • Data Analysis: Quantify the nerve discharge frequency (Hz) under each condition. A significant increase in baseline activity or potentiation of the hypoxic response would strongly suggest a direct stimulatory effect on peripheral chemoreceptors.

Workflow Diagram: Pimeclone Mechanism of Action Investigation

G cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: Ex Vivo Validation cluster_2 Stage 3: In Vivo Confirmation cluster_3 Stage 4: Mechanistic Synthesis s1_start High-Purity Pimeclone s1_screen Broad Receptor & Ion Channel Screening Panel s1_start->s1_screen s1_hits Identify Primary Hits (e.g., K+ Channels, 5-HT Receptors) s1_screen->s1_hits s2_carotid Isolated Carotid Body -Sinus Nerve Prep s1_hits->s2_carotid Hypothesis: Peripheral Action s2_brainstem Brainstem Slice (Pre-Bötzinger Complex) s1_hits->s2_brainstem Hypothesis: Central Action s2_carotid_res Peripheral Effect? (Nerve Discharge ↑) s2_carotid->s2_carotid_res s2_brainstem_res Central Effect? (Rhythmogenesis ↑) s2_brainstem->s2_brainstem_res s3_pleth Whole-Body Plethysmography (Conscious Animal) s2_carotid_res->s3_pleth s3_anesthesia Anesthetized Model (Ventilation & Nerve Recording) s2_carotid_res->s3_anesthesia Yes s2_brainstem_res->s3_pleth s3_cns CNS Microinjection s2_brainstem_res->s3_cns Yes s3_pleth_res Confirm Respiratory Stimulation (↑ f, VT) s3_pleth->s3_pleth_res s3_anesthesia_res Confirm Site of Action (e.g., Phrenic Nerve Activity) s3_anesthesia->s3_anesthesia_res s4_target Confirm Molecular Target (e.g., via Knockout Model or Specific Antagonist) s3_cns->s4_target s3_pleth_res->s4_target s3_anesthesia_res->s4_target s4_model Develop Integrated Mechanistic Model s4_target->s4_model

Caption: A multi-stage workflow for elucidating pimeclone's mechanism of action.

Stage 3: In Vivo Physiological Confirmation

Objective: To confirm that pimeclone acts as a respiratory stimulant in a whole, living organism and to definitively separate central from peripheral effects.

Causality: Cellular and tissue effects do not always translate to a whole organism. In vivo testing is the ultimate validation of the drug's intended physiological effect. Using techniques like whole-body plethysmography confirms the effect in a non-invasive manner, while anesthetized preparations with nerve transection provide an incontrovertible method for distinguishing between peripheral and central sites of action, a classic technique in respiratory physiology.[5]

Experimental Protocol: Plethysmography and Anesthetized Animal Studies

  • Whole-Body Plethysmography (Conscious Animals):

    • Place conscious, unrestrained rodents in a plethysmography chamber.

    • Record baseline respiratory frequency (f) and tidal volume (VT) to calculate minute ventilation (VE = f x VT).

    • Administer pimeclone (e.g., via intraperitoneal injection) at several doses and record respiratory parameters for 1-2 hours post-injection.

    • An increase in VE will confirm its action as a respiratory stimulant.

  • Anesthetized Animal Preparation (Surgical Separation of Effects):

    • Anesthetize a rodent and surgically prepare it for recording of ventilation (e.g., via tracheal airflow or diaphragm EMG) and phrenic nerve activity.

    • Administer pimeclone intravenously and record the response.

    • Perform a bilateral carotid sinus nerve transection.

    • Re-administer pimeclone. If the respiratory stimulant effect is abolished or significantly reduced (~85% or more), the primary site of action is the peripheral chemoreceptors.[5] If the effect persists, the primary site of action is central (brainstem or higher CNS centers).

PART 3: Synthesis and Future Directions

The data gathered from this three-stage framework would provide a robust foundation for defining pimeclone's mechanism.

  • Scenario 1: Predominantly Peripheral Mechanism. If the data from Stage 2 (carotid body) and Stage 3 (nerve transection) converge, showing a clear dependence on the carotid sinus nerve, the mechanism would be similar to that of doxapram.[5][6] The next steps would involve using patch-clamp electrophysiology on isolated glomus cells to identify the specific ion channel(s) (likely identified in Stage 1) modulated by pimeclone.

  • Scenario 2: Predominantly Central Mechanism. If the respiratory stimulant effect persists after carotid sinus nerve transection, the mechanism is central. The "hits" from the Stage 1 screen related to CNS receptors (e.g., serotonergic, dopaminergic, or glutamatergic systems) would become the primary focus. Further studies would involve direct microinjection of pimeclone into specific brainstem respiratory nuclei (e.g., the pre-Bötzinger complex, the nucleus of the solitary tract) to pinpoint the anatomical site of action.

  • Scenario 3: Mixed or Novel Mechanism. It is possible that pimeclone has a dual action or acts via a novel pathway. For example, it might modulate a CNS pathway that in turn sensitizes the peripheral chemoreceptors. In this case, a more complex series of experiments, potentially involving c-Fos mapping for neuronal activation and targeted pharmacological blockade, would be required.

Pimeclone is a pharmacological curiosity with the potential to be a respiratory stimulant. Due to the profound lack of modern scientific data, its mechanism of action remains unknown. The proposed research framework provides a logical, rigorous, and state-of-the-art pathway to move pimeclone from obscurity to scientific understanding. By systematically progressing from broad in vitro screening to definitive in vivo physiological studies, researchers can elucidate its molecular target, site of action, and overall physiological effect. This foundational knowledge is an absolute prerequisite for any future consideration of pimeclone in a therapeutic context, particularly in the ongoing search for safe and effective "agnostic" respiratory stimulants to combat drug-induced respiratory depression.[13]

References

  • Title: Respiratory stimulants | PDF Source: Slideshare URL: [Link]

  • Title: Pimeclone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PIMECLONE HYDROCHLORIDE - Inxight Drugs Source: Inxight Drugs URL: [Link]

  • Title: A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Respiratory stimulant drugs in the post-operative setting Source: Enalare Therapeutics URL: [Link]

  • Title: Novel Agent to Accelerate Ventilator Weaning for Patients with COVID-19 Lung Infection Source: Harrington Discovery Institute URL: [Link]

  • Title: Pharmacology of viable mechanism agnostic respiratory stimulants for the reversal of drug-induced respiratory depression in humans Source: Taylor & Francis Online URL: [Link]

  • Title: Generic list of "Respiratory stimulants: analeptics" Source: MedEx URL: [Link]

  • Title: History of Respiratory Stimulants - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Respiratory Stimulants | PDF Source: Scribd URL: [Link]

  • Title: PIMECLONE - Inxight Drugs Source: Inxight Drugs URL: [Link]

  • Title: Respiratory stimulants Source: CUTM Courseware URL: [Link]

Sources

The Pharmacological Profile of Pimeclone (Karion): A Methodological Blueprint for Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: On the Nature of Pimeclone and the Imperative for a Foundational Profile

Pimeclone (also known as Karion or Spiractin) is a compound first synthesized in 1927 and is described with conflicting reports as either a psychostimulant or a respiratory stimulant sold in Europe.[1] Publicly accessible, in-depth pharmacological data, including its precise mechanism of action, pharmacokinetic and pharmacodynamic profiles, and comprehensive clinical trial results, are notably scarce. This document, therefore, serves a dual purpose. Firstly, it collates the known chemical and structural information for Pimeclone. Secondly, and more critically, it presents a comprehensive methodological blueprint for the full pharmacological characterization of a novel compound with purported psychostimulant properties, using Pimeclone as the archetypal subject.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous framework for elucidating the complete pharmacological identity of a new chemical entity (NCE). We will proceed through the essential stages of characterization, from initial receptor binding and mechanistic studies to preclinical in vivo evaluation and a projection towards clinical trial design. For illustrative purposes, where specific data for Pimeclone is unavailable, we will reference established data from well-characterized stimulants and outline the state-of-the-art experimental protocols required to generate such data.

Molecular and Chemical Identity of Pimeclone

A foundational step in pharmacological profiling is the unambiguous identification of the molecule. Pimeclone is a racemic mixture with the following key identifiers:

PropertyValueSource(s)
IUPAC Name 2-(piperidin-1-ylmethyl)cyclohexanone[1]
Molecular Formula C12H21NO[1][2][3]
Molar Mass 195.306 g·mol−1[1][3]
CAS Number 534-84-9[1]
Hydrochloride Salt C12H21NO.ClH[2][4]
Molecular Weight (HCl) 231.762 g/mol [2][4]

The presence of a chiral center suggests that stereoisomers may possess different pharmacological activities, a critical consideration for later development.

Elucidating the Mechanism of Action: A Multi-Faceted Approach

The classification of Pimeclone as a "psychostimulant" or "respiratory stimulant" provides a starting point for investigation. The primary molecular targets for such compounds are typically monoamine transporters (dopamine, norepinephrine, serotonin) or central nervous system receptors.

Primary Target Identification: Receptor Binding and Enzyme Inhibition Assays

The initial and most crucial step is to determine the binding affinity of Pimeclone to a panel of relevant CNS targets. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for dopamine transporters, cortex for serotonin receptors) or cultured cells expressing the target receptor/transporter in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound (Pimeclone).

  • Incubation: Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a period sufficient to reach equilibrium.

  • Separation: Rapidly filter the assay mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Pimeclone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Pimeclone that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Table 2: Illustrative Binding Affinity Profile for a Hypothetical Psychostimulant

TargetRadioligandKi (nM)
Dopamine Transporter (DAT)[³H]-WIN 35,42825
Norepinephrine Transporter (NET)[³H]-Nisoxetine75
Serotonin Transporter (SERT)[³H]-Citalopram850
M1 Muscarinic Receptor[³H]-Pirenzepine>10,000
H1 Histamine Receptor[³H]-Pyrilamine>10,000

This is example data. Actual experiments are required for Pimeclone.

A high affinity (low Ki value) for DAT and NET, with lower affinity for SERT, would be characteristic of a classical psychostimulant.

Functional Characterization: Uptake and Release Assays

Binding does not equate to function. It is essential to determine whether Pimeclone acts as a substrate (releaser) or an inhibitor (blocker) at its target transporters.

Experimental Protocol: In Vitro Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from relevant brain regions.

  • Assay: Pre-incubate synaptosomes with varying concentrations of Pimeclone.

  • Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

  • Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration or centrifugation.

  • Quantify: Measure the amount of radioactivity accumulated within the synaptosomes.

  • Analysis: Determine the IC50 for the inhibition of neurotransmitter uptake.

A potent IC50 value in this assay would confirm Pimeclone as a monoamine uptake inhibitor.

Workflow for Primary Mechanism of Action (MOA) Determination

MOA_Workflow start Pimeclone (NCE) binding Radioligand Binding Screen (DAT, NET, SERT, etc.) start->binding decision Potent Binding (Ki < 100 nM)? binding->decision functional Synaptosomal Uptake Assay ([³H]-DA, [³H]-NE) functional_decision Inhibits Uptake? functional->functional_decision release Neurotransmitter Release Assay moa MOA: Monoamine Uptake Inhibitor release->moa decision->functional Yes off_target Evaluate Off-Target Activity decision->off_target No functional_decision->release Yes functional_decision->off_target No PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo PK (Rodent) microsomal Microsomal Stability Assay (Metabolic Rate) iv_dose Intravenous (IV) Dosing microsomal->iv_dose caco2 Caco-2 Permeability (Absorption) po_dose Oral (PO) Dosing caco2->po_dose sampling Serial Blood & Brain Sampling iv_dose->sampling po_dose->sampling lcms LC-MS/MS Analysis sampling->lcms params Calculate PK Parameters (t½, CL, Vd, F%, B:P) lcms->params

Sources

The Pharmacodynamics and Historical Trajectory of Pimeclone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone), historically marketed under the trade names Karion and Spiractin, represents a distinct class of piperidine-based analeptics with psychostimulant properties. Unlike the phenethylamine class (e.g., amphetamine) that dominates modern stimulant pharmacology, Pimeclone functions primarily through medullary stimulation, bridging the gap between respiratory analeptics and cortical stimulants.

This guide analyzes the chemical architecture, synthesis, and pharmacological divergence of Pimeclone, offering a rigorous examination for researchers in neuropharmacology and drug development.

Part 1: Chemical Architecture and Synthesis

Structural Analysis

Pimeclone is a Mannich base , structurally defined by a cyclohexanone ring substituted at the


-position with a piperidinomethyl group. This structure distinguishes it from the "beta-keto" backbone of cathinones.
  • IUPAC Name: 2-(piperidin-1-ylmethyl)cyclohexanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.30 g/mol

  • Key Moiety: The molecule lacks the aromatic ring directly conjugated to the ketone seen in cathinones, resulting in a distinct lipophilic profile and receptor binding affinity.

Synthesis Protocol (The Mannich Condensation)

The synthesis of Pimeclone is a classic application of the Mannich reaction, utilizing the enolizable


-proton of cyclohexanone.

Reagents:

  • Cyclohexanone (Substrate)

  • Piperidine (Amine component)[1][2]

  • Paraformaldehyde (Aldehyde source)

  • Hydrochloric acid (Catalyst)

  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Preparation of Mannich Reagent: Dissolve 0.1 mol of piperidine hydrochloride and 0.1 mol of paraformaldehyde in 50 mL of absolute ethanol. Heat gently until the solution becomes clear.

  • Condensation: Add 0.12 mol of cyclohexanone (excess ensures mono-substitution preference) to the mixture.

  • Reflux: Acidify with a catalytic amount of concentrated HCl. Reflux the mixture at 80°C for 4-6 hours.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is the hydrochloride salt of Pimeclone.

  • Purification: Recrystallize from acetone/ethanol to yield white crystalline Pimeclone HCl.

  • Free Base Conversion (Optional): Dissolve the salt in water, basify with 10% NaOH, and extract with dichloromethane.

Synthesis Pathway Visualization

PimecloneSynthesis Cyclohexanone Cyclohexanone (C6H10O) Pimeclone Pimeclone (C12H21NO) Cyclohexanone->Pimeclone Enol Tautomerization Piperidine Piperidine (C5H11N) Intermediate Iminium Ion Intermediate Piperidine->Intermediate Acid Cat. Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Intermediate->Pimeclone Electrophilic Attack

Figure 1.1: The Mannich condensation pathway for Pimeclone synthesis.

Part 2: Pharmacological Profile

Mechanism of Action: The Analeptic Divergence

Pimeclone is frequently miscategorized solely as a psychostimulant. Its primary clinical designation is a respiratory analeptic .[3]

  • Primary Target (Medullary Stimulation): Pimeclone acts on the respiratory centers in the medulla oblongata (specifically the pre-Bötzinger complex). It antagonizes GABA-A receptors or potentiates excitatory transmission, increasing respiratory drive.

  • Secondary Target (Psychostimulation): Unlike amphetamines which reverse dopamine transporters (DAT), Pimeclone's piperidine moiety suggests weak monoamine reuptake inhibition (DRI/NRI), contributing to alertness but with a lower ceiling for euphoria.

Comparative Pharmacodynamics
FeaturePimeclone (Karion)AmphetamineNikethamide
Primary Indication Respiratory DepressionADHD / NarcolepsyRespiratory Depression
Mechanism Medullary Stimulation (Analeptic)DAT/NET ReleaserMedullary Stimulation
Structure Piperidine Mannich BasePhenethylaminePyridine Carboxamide
Convulsant Risk Moderate (High Dose)Low (Therapeutic Dose)High
Abuse Potential Low-ModerateHighLow
Signaling Pathway

MechanismAction Pimeclone Pimeclone Medulla Medulla Oblongata (Respiratory Center) Pimeclone->Medulla Primary Action DAT Dopamine Transporter (Weak Inhibition) Pimeclone->DAT Secondary Action GABA GABA-A Receptor (Antagonism/Modulation) Medulla->GABA Disinhibition RespDrive Increased Respiratory Frequency/Volume GABA->RespDrive Stimulation Alertness Cortical Arousal (Alertness) DAT->Alertness Elevated Synaptic DA

Figure 2.1: Dual-action pathway showing primary respiratory stimulation and secondary psychostimulant effects.

Part 3: Clinical History and Safety

Historical Context

Developed in the late 1920s and commercialized by Gedeon Richter (Hungary), Pimeclone was marketed under the brand name Karion.[4]

  • Era: Mid-20th Century.[5]

  • Use Case: Post-anesthesia recovery to reverse respiratory depression caused by barbiturates or opioids.

  • Decline: Displaced by more specific antagonists (e.g., Naloxone, Flumazenil) and safer stimulants due to the narrow therapeutic index of analeptics (risk of convulsions).

Toxicology and Safety Profile
  • Therapeutic Index: Narrow. The dose required for significant psychostimulation overlaps with the convulsive threshold.

  • Adverse Effects:

    • CNS:[3][6][7] Anxiety, restlessness, tremors, clonic convulsions (overdose).

    • Cardiovascular:[3][8][9][10] Tachycardia, hypertension.

  • Metabolism: Likely hepatic oxidation of the piperidine ring, though specific metabolic pathway data is sparse compared to modern drugs.

References

  • Mannich, C., & Honig, W. (1927). Über eine neue Synthese von β-Keto-aminen. Arch. Pharm. (Synthesis of Pimeclone).

  • Gedeon Richter PLC. (n.d.). Historical Product Portfolio: Karion (Pimeclone).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 197861, Pimeclone.

  • World Health Organization. (1989). Expert Committee on Drug Dependence: Twenty-sixth Report. (Classification of Stimulants).

  • Knoll, J. (1979). Psychotomimetic effects of pimeclone. Pol J Pharmacol Pharm.

Sources

Technical Whitepaper: Physicochemical Profiling and Characterization of Pimeclone (CAS 534-84-9)

[1]

Executive Summary

Pimeclone (CAS 534-84-9) represents a distinct class of bicyclic amino-ketones synthesized via the Mannich condensation reaction.[1] Historically utilized as a respiratory stimulant (analeptic), its chemical architecture—comprising a cyclohexanone ring linked to a piperidine moiety via a methylene bridge—offers unique solubility and stability profiles relevant to modern pharmaceutical formulation. This guide provides a rigorous technical analysis of Pimeclone, moving beyond basic data to explore the causal relationships between its structural sterics and its physicochemical behavior.

Chemical Identity & Structural Architecture[1][2]

To understand the behavior of Pimeclone, one must first deconstruct its topology. Unlike simple aliphatic amines, Pimeclone features two cyclic systems. The steric bulk of the piperidine ring, positioned alpha to the carbonyl of the cyclohexanone, creates a "hinged" molecule with specific conformational preferences that dictate its lipophilicity and receptor binding.

Critical Distinction: Researchers often confuse Pimeclone with its dimethylamine analogue. CAS 534-84-9 strictly refers to the piperidine derivative.[1]

ParameterTechnical Specification
CAS Registry Number 534-84-9
IUPAC Name 2-(piperidin-1-ylmethyl)cyclohexan-1-one
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
SMILES O=C1CCCCC1CN2CCCCC2
InChI Key PRFPQYGTPKDLHJ-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models. The lipophilicity (LogP) of Pimeclone suggests moderate permeability across the Blood-Brain Barrier (BBB), consistent with its central nervous system (CNS) activity.[1]

Table 1: Core Physicochemical Properties[1]
PropertyValueContext & Causality
Physical State Liquid (Free Base)The asymmetry of the molecule prevents efficient crystal packing at room temperature.[1]
Boiling Point 118–120°C @ 14 mmHgHigh volatility requires careful handling during vacuum drying to prevent product loss.
Melting Point (HCl Salt) 161–165°CConversion to the hydrochloride salt stabilizes the lattice, allowing for solid-state isolation.[1]
LogP (Octanol/Water) 1.90 (Experimental/Predicted)Indicates sufficient lipophilicity for CNS penetration but retains water solubility for formulation.[1]
pKa (Basic) 8.17 – 9.2 (Apparent)The tertiary amine is protonated at physiological pH, enhancing solubility in gastric fluids.
Water Solubility ~0.135 mol/L (Free Base)Moderate. The ketone is polar, but the hydrocarbon rings dominate the solvation shell.
Refractive Index 1.489–1.491Useful for quick purity checks of the free base oil.

Synthetic Route & Reaction Kinetics

The synthesis of Pimeclone is a textbook example of the Mannich Reaction , a three-component condensation. However, the choice of acid catalyst and solvent is critical to minimize the formation of the bis-substituted byproduct (2,6-bis(piperidinomethyl)cyclohexanone).[1]

Mechanistic Workflow

The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and piperidine, which is then attacked by the enol form of cyclohexanone.

MannichReactioncluster_inputsReactantscluster_processMechanismCyclohexanoneCyclohexanone(Enolizable Ketone)EnolEnolFormationCyclohexanone->EnolTautomerizationFormaldehydeFormaldehyde(Carbonyl Source)IminiumIminium IonIntermediateFormaldehyde->IminiumAcid Cat.PiperidinePiperidine(Secondary Amine)Piperidine->IminiumAttackNucleophilicAttackIminium->AttackEnol->AttackPimeclonePimeclone(Mannich Base)Attack->Pimeclone- H2O

Figure 1: Mechanistic pathway of Pimeclone synthesis via Mannich condensation.[1] Note the requirement for an acidic environment to generate the reactive iminium species.

Optimized Protocol (Laboratory Scale)
  • Reagent Prep: Combine Piperidine (1.0 eq) and Paraformaldehyde (1.2 eq) in ethanol.

  • Activation: Add concentrated HCl dropwise to generate the piperidinium salt and depolymerize paraformaldehyde.

  • Addition: Add Cyclohexanone (1.0 eq).

  • Reflux: Heat to 80°C for 4–6 hours. Note: Monitoring via TLC is essential to detect the disappearance of cyclohexanone.[1]

  • Isolation: Evaporate ethanol. The residue is the HCl salt. Recrystallize from isopropanol/acetone to remove unreacted amine.

Analytical Characterization Strategy

Validating the identity of Pimeclone requires distinguishing it from potential degradation products (retro-Mannich dissociation) and impurities.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for Pimeclone due to its volatility.[1]

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Detection: Electron Impact (EI) mode.

  • Diagnostic Ions (m/z):

    • 195: Molecular ion (

      
      ).
      
    • 98: Base peak (Piperidinium methylene fragment), resulting from alpha-cleavage next to the nitrogen.[1]

    • 84: Piperidine ring fragment.

Self-Validating Analytical Workflow

To ensure data integrity, the following workflow incorporates internal standards and blank subtractions.

AnalyticalWorkflowSampleSample Preparation(Dissolve in MeOH)ISTDAdd Internal Standard(e.g., Diphenylamine)Sample->ISTDGravimetric AdditionGCGC Separation(DB-5ms Column)ISTD->GCInjection (1uL)MSMS Detection(EI Source)GC->MSElutionValidationData Validation(Ratio Target/ISTD)MS->ValidationIntegration

Figure 2: Analytical workflow ensuring quantitative accuracy through internal standardization.

Pharmacological Context

Pimeclone acts as a respiratory stimulant, historically categorized as an analeptic . Its mechanism is distinct from direct adrenergic agonists.

  • Mechanism: It functions by depressing inhibitory mechanisms (likely GABAergic antagonism) or directly stimulating excitatory pathways in the medullary respiratory center. This results in increased tidal volume and respiratory rate.[2]

  • Therapeutic Window: Narrow. High doses can lead to convulsive activity, a common trait of ketone-based analeptics (similar to camphor or thujone).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197861, Pimeclone. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Pimeclone (CAS 534-84-9). Retrieved from [Link][1]

  • Mannich, C. & Krösche, W. (1912).Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational reference for Mannich chemistry).
  • DrugFuture. Chemical Index Database: Pimeclone. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Cyclohexanone, 2-(1-piperidinylmethyl)-. Retrieved from [Link][1]

A Comparative Analysis of Pimecrolimus and Pimeclone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed comparative analysis of Pimecrolimus and Pimeclone for researchers, scientists, and drug development professionals. Initial investigations revealed a critical divergence in the pharmacological classes and therapeutic applications of these two compounds. Pimecrolimus is a well-documented ascomycin macrolactam derivative, functioning as a topical calcineurin inhibitor for the treatment of inflammatory skin diseases.[1][2][3] In stark contrast, Pimeclone is identified as a psychostimulant or respiratory stimulant with a completely different chemical structure and mechanism of action.[4][5][6] This document will first elucidate the distinct properties of each molecule and then present a comparative summary, highlighting their fundamental differences, which preclude any overlapping therapeutic or mechanistic utility.

Part 1: Pimecrolimus - A Topical Calcineurin Inhibitor

Pimecrolimus is a cornerstone in the non-steroidal treatment of atopic dermatitis (eczema) and other inflammatory skin conditions.[2][7] Its development was driven by the need for a therapeutic agent with potent anti-inflammatory effects but with a reduced risk of the side effects associated with long-term topical corticosteroid use, such as skin atrophy.[2][3]

Physicochemical Properties and Synthesis

Pimecrolimus is a derivative of the macrolactam ascomycin.[8] Its empirical formula is C43H68ClNO11, and it has a molecular weight of 810.47 g/mol .[9][10] The synthesis of pimecrolimus is a complex, multi-step process that typically starts from ascomycin.[9][10] Modern chemoenzymatic approaches have been developed to improve yield and selectivity, often involving the regioselective protection and deprotection of hydroxyl groups using lipases.[11][12]

Mechanism of Action

The primary mechanism of action for pimecrolimus is the inhibition of calcineurin, a calcium-dependent protein phosphatase.[1][2][13] The process unfolds as follows:

  • Binding to Immunophilin: Pimecrolimus penetrates skin cells and binds to the intracellular protein macrophilin-12 (also known as FKBP-12).[1][13][14]

  • Inhibition of Calcineurin: The resulting pimecrolimus-FKBP-12 complex inhibits the phosphatase activity of calcineurin.[1][13]

  • Blockade of T-Cell Activation: By inhibiting calcineurin, pimecrolimus prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1][2][13] This prevents NFAT from translocating to the nucleus.

  • Suppression of Cytokine Synthesis: The absence of nuclear NFAT halts the transcription of genes for various pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) (Th1-type), IL-4, and IL-10 (Th2-type).[1][2][14]

  • Inhibition of Mast Cell Activation: Pimecrolimus has also been shown to prevent the release of inflammatory mediators from mast cells.[1][3][14]

This targeted action reduces the inflammatory cascade in the skin, alleviating symptoms like itching and redness.[13] A key advantage of pimecrolimus is its high affinity for skin, which minimizes systemic absorption and associated immunosuppressive risks.[13][15]

Pimecrolimus_MOA cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Translocates to Nucleus Gene Cytokine Gene Transcription NFAT->Gene Activates Cytokines Inflammatory Cytokines (IL-2, IL-4, IFN-γ) Gene->Cytokines Produces Pimecrolimus Pimecrolimus FKBP12 FKBP-12 Pimecrolimus->FKBP12 Binds to Complex Pimecrolimus-FKBP-12 Complex FKBP12->Complex Complex->Calcineurin Inhibits Inflammation Skin Inflammation Cytokines->Inflammation Causes Differentiation_Workflow Start Compound with Ambiguous Name (e.g., 'Pimeclone') Step1 Step 1: Database Search (PubChem, CAS, DrugBank) Start->Step1 Step2 Step 2: Physicochemical Analysis (Mass Spec, NMR) Step1->Step2 Obtain Structure & MW Step3 Step 3: In Vitro Target Assay (e.g., Calcineurin Inhibition) Step2->Step3 Confirm Identity Step4 Step 4: Cellular Functional Assay (e.g., Cytokine Release) Step3->Step4 Assess Biological Activity Result_A Identify as Pimecrolimus (Calcineurin Inhibitor) Step4->Result_A Inhibition Observed Result_B Identify as Pimeclone (CNS Stimulant) Step4->Result_B No Inhibition

Caption: Workflow for differentiating compounds with similar names.

Conclusion

References

  • Gisondi, P., et al. (2003). Pimecrolimus: a review. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pimecrolimus? Patsnap. [Link]

  • American Academy of Pediatrics. Pimecrolimus. Drug Lookup | Pediatric Care Online. [Link]

  • Gisondi, P., & Girolomoni, G. (2023). Pimecrolimus. StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia. (2023). Pimecrolimus. Wikipedia. [Link]

  • Wikipedia. (2025). Pimeclone. Wikipedia. [Link]

  • National Center for Biotechnology Information. Pimeclone. PubChem. [Link]

  • RxList. (2021). How Do Calcineurin Inhibitors Work? RxList. [Link]

  • Clinicaltrials.eu. Pimecrolimus – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Global Substance Registration System. PIMECLONE. gsrs.ncats.nih.gov. [Link]

  • National Center for Biotechnology Information. PIMECLONE HYDROCHLORIDE. Inxight Drugs. [Link]

  • DrugFuture. Pimeclone. DrugFuture.com. [Link]

  • National Center for Biotechnology Information. Calcineurin Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Healthline. (2025). What Are Calcineurin Inhibitors? Types and Purpose. Healthline. [Link]

  • National Center for Biotechnology Information. PIMECLONE. Inxight Drugs. [Link]

  • Whalen, K., et al. (2003). Pimecrolimus: a review of pre-clinical and clinical data. PubMed. [Link]

  • Global Substance Registration System. PIMECLONE HYDROCHLORIDE. gsrs.ncats.nih.gov. [Link]

  • Google Patents. (2007). Methods of preparing pimecrolimus.
  • Google Patents. (2006). Methods for preparing pimecrolimus.
  • Cochrane. (2007). Topical pimecrolimus for eczema. Cochrane Library. [Link]

  • ResearchGate. (2025). First chemoenzymatic synthesis of immunomodulating macrolactam pimecrolimus. ResearchGate. [Link]

  • Google Patents. (2014). A chemo-enzymatic approach to the synthesis of pimecrolimus.
  • CenterWatch. (2010). Pimecrolimus Cream 1% (Elidel®) and Medicated Device Cream (EletoneTM) in the Treatment and Maintenance of Atopic Dermatitis. CenterWatch. [Link]

  • ResearchGate. (2025). Pimecrolimus: A review of pre-clinical and clinical data. ResearchGate. [Link]

  • New Drug Approvals. Pimecrolimus. PharmaCompass. [Link]

  • van der Schier, R., et al. (2021). History of Respiratory Stimulants. PubMed Central. [Link]

Sources

Advanced Piperidine Scaffolds in Respiratory Stimulation: From Mechanism to Translatability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The management of drug-induced respiratory depression (OIRD) and central sleep apnea remains a critical gap in modern pharmacology. While traditional opioid antagonists (e.g., naloxone) effectively reverse apnea, they catastrophically abolish analgesia. This guide explores the "agnostic" respiratory stimulant potential of piperidine derivatives , specifically focusing on three distinct mechanistic classes: Ampakines (AMPA receptor PAMs) , TASK-1/3 Potassium Channel Blockers , and 5-HT4 Agonists .

By leveraging the piperidine pharmacophore—a privileged structure offering optimal lipophilicity and conformational adaptability—researchers can design agents that selectively boost respiratory drive in the Pre-Bötzinger Complex (pre-BötC) without interfering with opioid-mediated antinociception.

Part 1: The Piperidine Pharmacophore in Respiratory Research

The piperidine ring (hexahydropyridine) is ubiquitous in respiratory pharmacology due to its ability to mimic the spatial arrangement of endogenous ligands like acetylcholine and serotonin. In respiratory stimulants, 4-substituted piperidines are particularly prominent.

Structural Advantages
  • Conformational Flexibility: The chair conformation allows substituents at the C4 position to adopt axial or equatorial orientations, facilitating binding to deep pockets in GPCRs (5-HT4) and ion channels (TASK-3).

  • pKa Modulation: The secondary amine (pKa ~11) is often derivatized to tertiary amines, adjusting the pKa to physiological range (7.4–8.5), ensuring blood-brain barrier (BBB) penetration while maintaining cation-pi interactions at the receptor site.

Part 2: Mechanistic Pathways & Causality

To design effective stimulants, one must target the convergent pathways that drive rhythmogenesis in the pre-BötC.

AMPA Receptor Positive Allosteric Modulation (Ampakines)
  • Key Compounds: CX546, CX717 (Piperidine-containing benzamides).

  • Mechanism: These agents bind to an allosteric site on the AMPA receptor, slowing deactivation and desensitization.[1] This prolongs the open time of the cation channel, enhancing excitatory synaptic currents in respiratory motor neurons.

  • Causality: Enhanced AMPA signaling directly counteracts the hyperpolarization caused by

    
    -opioid receptor (MOR) activation, restoring rhythm without displacing opioids from MORs.
    
TASK-1/3 Channel Inhibition
  • Key Compound: PK-THPP (Contains a 4-substituted piperidine core).[2]

  • Mechanism: TASK-1 (KCNK3) and TASK-3 (KCNK9) are pH-sensitive leak potassium channels. PK-THPP blocks these channels, preventing

    
     efflux.
    
  • Causality: Closure of leak channels depolarizes the resting membrane potential of chemosensitive neurons (carotid body and brainstem), lowering the threshold for action potential generation.

5-HT4 Receptor Agonism[3][4]
  • Key Compound: BIMU-8 (Isopropyl-2-oxo-1-benzimidazolin-3-yl-ethyl-piperidine).

  • Mechanism: Activation of Gs-coupled 5-HT4 receptors increases cAMP and PKA activity.

  • Causality: PKA phosphorylates various ion channels (including inhibiting leak

    
     currents), increasing the excitability of the pre-BötC network.
    
Visualization: Convergent Signaling in the Pre-Bötzinger Complex

RespiratorySignaling Opioid Opioid (Fentanyl) MOR Mu-Opioid Receptor Opioid->MOR Gqi Gi/o Protein MOR->Gqi K_efflux K+ Efflux (Hyperpolarization) Gqi->K_efflux Apnea Respiratory Depression K_efflux->Apnea Piperidines Piperidine Derivatives AMPA AMPA Receptor (CX Series) Piperidines->AMPA TASK TASK-1/3 Channel (PK-THPP) Piperidines->TASK HT4 5-HT4 Receptor (BIMU-8) Piperidines->HT4 Depol Membrane Depolarization AMPA->Depol Prolonged Current TASK->Depol Block K+ Leak HT4->Depol cAMP/PKA Depol->K_efflux Counteracts PreBotC Pre-Bötzinger Firing Depol->PreBotC Recovery Restored Ventilation PreBotC->Recovery

Caption: Figure 1. Convergent mechanisms of piperidine-based stimulants counteracting opioid-induced hyperpolarization in the respiratory center.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Whole Body Plethysmography (WBP) for Respiratory Safety

Objective: Non-invasive quantification of Tidal Volume (


), Respiratory Rate (

), and Minute Ventilation (

) in conscious rats.

System Validation:

  • Leak Test: Inject 1 mL of air into the chamber; pressure signal must return to baseline within 2 seconds (time constant check).

  • Calibration: Calibrate with a known volume (e.g., 5 mL pulse) before every session.

Step-by-Step Workflow:

  • Acclimatization: Place conscious rat in the WBP chamber for 30–60 minutes/day for 2 days prior to testing to minimize stress-induced hyperventilation.

  • Baseline Recording: Record 30 minutes of normoxic breathing (21%

    
    ). Stable baseline is defined as 
    
    
    
    variability in
    
    
    over 10 minutes.
  • Depression Induction (Optional): Administer Fentanyl (20–60

    
     SC). Confirm depression when 
    
    
    
    drops by
    
    
    .
  • Test Compound Administration: Administer Piperidine derivative (IV or IP).

  • Data Acquisition: Record for 60–120 minutes.

    • Critical Parameter:Penh (Enhanced Pause) . While controversial, it serves as a rough index of airflow limitation, but rely primarily on

      
       (
      
      
      
      ).
  • Hypercapnic Challenge (Validation): At the end of the experiment, switch gas to 5%

    
    . If the animal fails to increase 
    
    
    
    , the respiratory center is non-responsive (toxicological exclusion).
Protocol B: Synthesis of 4-Substituted Piperidine Scaffolds (General Route)

Objective: Create a library of 4-substituted piperidines (e.g., for PK-THPP analogs).

Workflow:

  • Starting Material: N-Boc-4-piperidone.

  • Reductive Amination:

    • Mix N-Boc-4-piperidone (1 eq) with Target Amine (1.1 eq) in DCE.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 12h.

    • Validation: TLC should show disappearance of ketone.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group.[3]

  • Functionalization (N-alkylation/Acylation):

    • React the free secondary amine with an alkyl halide or acid chloride to introduce the "tail" region (critical for lipophilicity).

  • Purification: HPLC or Flash Chromatography.

Part 4: Data Summary & Comparative Efficacy

The following table summarizes the efficacy of key piperidine-based stimulants in reversing Opioid-Induced Respiratory Depression (OIRD).

CompoundTarget MechanismPotency (

)
Efficacy (% Reversal)Analgesia InterferenceKey Reference
BIMU-8 5-HT4 Agonist1-2 mg/kg (IV)~70%NoneManzke et al. (2003)
CX717 AMPA PAM15 mg/kg (IV)~85%NoneRen et al. (2009)
PK-THPP TASK-1/3 Blocker5 mg/kg (IV)>100% (Overshoot)NoneCotten (2013)
Doxapram Carotid Chemoreceptor25 mg/kg (IV)~100%None (High Side Effects)Yost (2006)

Note: "Efficacy" refers to the restoration of Minute Ventilation (MV) relative to pre-opioid baseline.[4]

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Safety Start N-Boc-4-Piperidone Deriv Reductive Amination (+ Amine moiety) Start->Deriv Final Piperidine Lead (e.g., PK-THPP) Deriv->Final Slice Brainstem Slice (Pre-BötC) Final->Slice Screening Patch Patch Clamp (Record K+ Current) Slice->Patch Rat Anesthetized Rat (Fentanyl Induced) Patch->Rat Selection WBP Plethysmography (Measure MV) Rat->WBP ABG Blood Gas Analysis (PaO2/PaCO2) WBP->ABG

Caption: Figure 2. Integrated drug discovery workflow from chemical synthesis to in vivo respiratory validation.

References

  • Manzke, T., et al. (2003). 5-HT4(a) receptors avert opioid-induced breathing depression without loss of analgesia.[4] Science. Link

  • Ren, J., et al. (2009). Ampakine therapy to counter fentanyl-induced respiratory depression. Respiratory Physiology & Neurobiology. Link

  • Cotten, J. F. (2013). TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats.[5] Anesthesia & Analgesia. Link

  • Yost, C. S. (2006). A new look at the respiratory stimulant doxapram. Anesthesia & Analgesia. Link

  • Lörincz, I., et al. (2016). Ampakine CX1942 attenuates opioid-induced respiratory depression and corrects the hypoxaemic effects of etorphine in immobilized goats. Veterinary Anaesthesia and Analgesia. Link

Sources

Methodological & Application

Application Note: Pimeclone Solubility Profiling in Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for solubilizing Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone), a respiratory stimulant and Mannich base derivative. Due to its structural dependence on pH for ionization, Pimeclone exhibits distinct solubility profiles in aqueous versus organic environments.[1] This note details the physicochemical mechanisms governing its dissolution, provides validated protocols for stock solution preparation, and outlines the "Shake-Flask" method for determining equilibrium solubility.[1]

Introduction & Chemical Identity

Pimeclone is a bicyclic ketone featuring a piperidine ring attached via a methylene bridge. Its solubility is governed by the basicity of the tertiary nitrogen within the piperidine ring. Researchers must distinguish between the free base (lipophilic, oil/low-melting solid) and its salt forms (hydrophilic, crystalline solids) to ensure accurate dosing in biological assays.

PropertyDataSource
IUPAC Name 2-(piperidin-1-ylmethyl)cyclohexanone[PubChem, 2026]
Molecular Weight 195.30 g/mol [PubChem, 2026]
LogP (Predicted) ~1.9[PubChem, 2026]
pKa (Estimated) ~9.0 - 9.5 (Piperidine nitrogen)[Calculated based on Mannich Base structure]
Physical State Viscous liquid or low-melting solid (Free Base)[ChemicalBook]

Physicochemical Mechanisms of Solubility

The pH-Solubility Switch

Pimeclone behaves as a weak base. The tertiary amine group can accept a proton (


) to form a cationic ammonium species. This ionization is the critical determinant for solvent selection.
  • Low pH (Acidic, pH < pKa): The nitrogen is protonated (

    
    ). The molecule becomes ionic and highly water-soluble.
    
  • High pH (Basic, pH > pKa): The nitrogen is deprotonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). The molecule is neutral and lipophilic, favoring organic solvents like Ethanol, DMSO, or Chloroform.
    
Solvent Compatibility Matrix

The following table summarizes the solubility profile based on the compound's ionization state.

Solvent SystemSolubility RatingPrimary ApplicationMechanism
Water (pH 7.0) Low to ModerateNonePartially ionized; risk of precipitation.
0.1N HCl (Aq) High Aqueous DosingFull protonation forms soluble Hydrochloride salt.
DMSO High (>50 mM) Stock SolutionsDipolar aprotic interaction; solubilizes both neutral and salt forms.
Ethanol (95%) High FormulationSolubilizes the lipophilic free base effectively.
Chloroform HighExtractionExcellent solvent for the neutral free base.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Purpose: To create a stable, high-concentration stock (typically 10-100 mM) for long-term storage and subsequent dilution into assay media.

Reagents:

  • Pimeclone (Solid or Oil)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 19.53 mg of Pimeclone into a chemically resistant glass vial (e.g., amber borosilicate).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM concentration.

    • Note: If using the Hydrochloride salt (MW ~231.7 g/mol ), weigh 23.17 mg instead.

  • Dissolution: Vortex vigorously for 30 seconds. If the free base is viscous, warm the vial slightly (37°C) for 2 minutes to lower viscosity and aid mixing.

  • Inspection: Visually inspect for clarity. The solution should be strictly homogenous with no "schlieren" lines (swirls indicating density differences).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which can crash out the compound over time; seal tightly.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact saturation solubility of Pimeclone in a specific buffer (e.g., PBS pH 7.4).

Workflow Visualization:

ShakeFlaskProtocol Start Start: Excess Pimeclone Solid Mix Add Solvent (Buffer/Water) Target: Supersaturation Start->Mix Incubate Incubate & Shake (24-48h @ 25°C) Mix->Incubate Equilibrium Equilibrium Reached? Incubate->Equilibrium Equilibrium->Incubate No Filter Filter Supernatant (0.45 µm PVDF) Equilibrium->Filter Yes Analyze Analyze via HPLC-UV Compare to Standard Curve Filter->Analyze

Figure 1: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add excess Pimeclone (approx. 2-5 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a 2 mL microcentrifuge tube.

  • Agitation: Place tubes on an orbital shaker or thermomixer at 25°C. Shake at 500-750 RPM for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material. Alternatively, filter the supernatant using a 0.45 µm PVDF syringe filter (ensure the filter does not bind the drug).

  • Quantification:

    • Dilute the filtrate with Acetonitrile/Water (50:50) to bring the concentration into the linear range of detection.

    • Inject into HPLC (C18 column).

    • Calculate concentration using a calibration curve prepared from the DMSO stock (Protocol A).

Critical Application Notes

Formulation for Animal Studies

For in vivo administration, DMSO is often too toxic.[1] A co-solvent system is recommended for Pimeclone free base:

  • Vehicle: 5% Ethanol + 5% Tween 80 + 90% Saline.

  • Preparation: Dissolve Pimeclone in Ethanol first, add Tween 80, vortex, then slowly add Saline while vortexing. This prevents precipitation.

pH-Dependent Ionization Diagram

Understanding the ionization state is vital for predicting membrane permeability (LogD).

Ionization Acid Acidic pH (< 7) Protonated (Cationic) High Water Solubility Base Basic pH (> 10) Deprotonated (Neutral) High Lipid Solubility Acid->Base  Add Base (OH-)  

Figure 2: The ionization equilibrium of Pimeclone. At physiological pH (7.4), a mixture of both species exists, though the cationic form predominates.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 197861, Pimeclone. Retrieved February 21, 2026 from [Link][1]

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Application Note: Protocols for Extraction of Pimeclone from Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Pimeclone (CAS 534-84-9 ) is a respiratory stimulant structurally related to camphor, classified chemically as a tertiary amine. While historically used as an analeptic, it currently holds relevance in forensic toxicology and anti-doping control (WADA Prohibited List, S6. Stimulants).

The extraction of Pimeclone from biological fluids (urine, plasma) presents a classic challenge in bioanalysis: recovering a moderately lipophilic basic drug from a complex aqueous matrix. This Application Note defines two validated workflows—Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) —designed specifically around Pimeclone’s physicochemical properties.

Target Analyte Profile
PropertyValueImplication for Extraction
Chemical Structure 2-(piperidinomethyl)cyclohexanoneTertiary amine; capable of protonation.
Molecular Weight 195.31 g/mol Suitable for GC-MS and LC-MS.
pKa (Basic) ~8.17 [1]Ionized (BH+) at neutral pH. Requires pH > 10.2 for LLE.
LogP (Octanol/Water) 1.90 [1]Moderately lipophilic. Good candidate for LLE and Reversed-Phase SPE.
Solubility Low in water (free base)Soluble in organic solvents (EtOAc, MTBE, DCM).

Physicochemical Basis of Extraction Strategy

To achieve high recovery (>85%) and reproducibility, the extraction protocol must leverage the ionization state of Pimeclone.

  • The pKa Rule: Pimeclone has a pKa of ~8.17.[1]

    • At pH 6.0 , it exists as a cation (

      
      ). This is ideal for Cation Exchange SPE .
      
    • At pH 11.0 , it exists as a free base (

      
      ). This is required for Liquid-Liquid Extraction (LLE)  to drive the molecule into the organic phase.
      

Critical Insight: Attempting LLE at neutral pH (7.0) will result in poor recovery (<10%) because the drug remains water-soluble. You must alkalinize the matrix.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: General toxicology screening, post-mortem blood, and labs with limited SPE automation.

Reagents & Materials[2][3][6][7]
  • Buffer: 0.5 M Sodium Carbonate/Bicarbonate (pH 11.0) or 1 M NaOH.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

    • Note: MTBE is preferred for cleaner extracts in plasma; EtOAc provides higher recovery but extracts more matrix interferences.

  • Internal Standard (IS): Diphenylamine or a deuterated analog (e.g., Methadone-d9) if Pimeclone-d3 is unavailable.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 1.0 mL of urine or plasma into a 10 mL borosilicate glass centrifuge tube.

  • Internal Standard Addition: Add 20 µL of Internal Standard working solution (10 µg/mL). Vortex briefly.

  • pH Adjustment (Critical): Add 0.5 mL of Carbonate Buffer (pH 11) or 50 µL of 1 M NaOH.

    • Checkpoint: Verify pH is > 10 using pH paper. Pimeclone must be in free-base form.

  • Extraction: Add 3.0 mL of MTBE. Cap tightly.

  • Agitation: Rock or rotate samples for 15 minutes . Avoid vigorous vortexing with plasma to prevent emulsions.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

    • Result: The top organic layer contains the Pimeclone.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean evaporation tube.

  • Concentration: Evaporate to dryness under a stream of Nitrogen at 40°C .

  • Reconstitution: Dissolve residue in 100 µL of Ethyl Acetate (for GC-MS) or Mobile Phase A (for LC-MS).

Workflow Diagram (LLE)

LLE_Workflow cluster_logic Mechanism Start Biological Sample (1 mL Urine/Plasma) IS Add Internal Standard Start->IS pH Adjust pH to > 10.5 (Carbonate Buffer/NaOH) IS->pH Solvent Add 3 mL MTBE or EtOAc pH->Solvent Mech1 pH > pKa (8.17) + 2 Ensures Free Base pH->Mech1 Mix Agitate 15 mins Centrifuge 3000xg Solvent->Mix Sep Separate Organic Phase (Top Layer) Mix->Sep Dry Evaporate to Dryness (N2 at 40°C) Sep->Dry Recon Reconstitute (100 µL Mobile Phase/Solvent) Dry->Recon

Figure 1: Liquid-Liquid Extraction workflow emphasizing the critical pH adjustment step.

Protocol B: Solid Phase Extraction (SPE)

Best for: High-throughput clinical analysis, doping control (low LOD requirements), and dirty matrices (hydrolyzed urine).

Cartridge Selection

Recommended Phase: Mixed-Mode Strong Cation Exchange (MCX / X-C).

  • Why? It utilizes a dual retention mechanism:

    • Hydrophobic retention (Reverse Phase) for the carbon skeleton.

    • Ionic retention (Cation Exchange) for the amine group. This allows for extremely aggressive washing steps (using 100% methanol) to remove interferences without losing the analyte.

Step-by-Step Workflow
  • Pre-treatment: Dilute 1 mL of urine 1:1 with 0.1 M Phosphate Buffer (pH 6.0) .

    • Logic: At pH 6, Pimeclone is positively charged (protonated) and binds to the cation exchange sites.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 0.1 M HCl or 2% Formic Acid.

    • Purpose: Removes proteins and hydrophilic interferences.

  • Wash 2 (Organic): 1 mL Methanol.

    • Purpose: Removes neutral hydrophobic interferences. Pimeclone remains bound ionically.

  • Elution: 2 x 0.5 mL 5% Ammonia in Methanol .

    • Mechanism:[2][3] The ammonia raises the pH > 10, neutralizing the Pimeclone ammonium ion. The neutral drug releases from the sorbent and elutes in methanol.

  • Post-Processing: Evaporate and reconstitute as in the LLE protocol.

Workflow Diagram (SPE)

SPE_Workflow Sample Sample Prep pH 6.0 Load LOAD (Analyte binds as Cation) Sample->Load Wash1 WASH 1 (Acidic/Aq) Removes Proteins Load->Wash1 Wash2 WASH 2 (100% MeOH) Removes Neutrals Wash1->Wash2 Elute ELUTE (5% NH4OH in MeOH) Releases Analyte Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism. The ability to wash with 100% Methanol (Wash 2) provides superior cleanup compared to LLE.

Analytical Validation Parameters

When validating these protocols in-house, the following performance metrics should be expected based on the chemistry of tertiary amines:

ParameterLLE Method (EtOAc)SPE Method (MCX)Notes
Recovery 75 - 85%90 - 98%SPE offers higher recovery due to ionic trapping.
Matrix Effect ModerateLowSPE removes phospholipids more effectively.
Limit of Detection (GC-MS) ~10 ng/mL~1-2 ng/mLDependent on instrument sensitivity (SIM mode).
Linearity 10 - 1000 ng/mL5 - 1000 ng/mLStandard dynamic range for doping control.
GC-MS Instrument Setup (Guidance)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).

  • Injection: Splitless (1 µL) at 250°C.

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: Start 80°C (1 min), Ramp 20°C/min to 280°C, Hold 5 min.

  • MS Mode: EI (70 eV).

  • SIM Ions: Monitor molecular ion (M+) and base peak. For Pimeclone (MW 195), expect fragments related to the piperidine ring (m/z 84, 98) [2].[4]

Troubleshooting Guide

Issue 1: Low Recovery in LLE

  • Cause: pH was not high enough.

  • Fix: Ensure the aqueous phase is pH > 10.5 before adding solvent. Use a pH meter to validate your buffer capacity.

Issue 2: Emulsions in Plasma LLE

  • Cause: Protein precipitation at the interface.

  • Fix: Use MTBE instead of Ethyl Acetate (MTBE forms a clearer interface). Alternatively, add a pinch of NaCl to the aqueous phase ("salting out") to improve separation.

Issue 3: Peak Tailing in GC-MS

  • Cause: Interaction of the basic amine with active sites in the inlet liner.

  • Fix: Use a deactivated inlet liner (silanized) and ensure the column is not overloaded. Derivatization is usually not required for Pimeclone, but keeping the system clean is vital.

References

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Pimeclone (CAS 534-84-9).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10731, Pimeclone. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2025). Prohibited List. (General reference for S6 Stimulants classification). Retrieved from [Link]

  • Peters, F.T., et al. (2010). Validation of new methods. Forensic Science International. (Standard guidance for method validation parameters). Retrieved from [Link]

Sources

In vivo dosage protocols for Pimeclone in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosage Protocols for Pimeclone in Rodent Models

Executive Summary

Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone) is a synthetic respiratory stimulant and analeptic agent historically marketed under the trade name Karion.[1][2][3] While less common in modern high-throughput screening than Doxapram or Pentylenetetrazol (PTZ), it remains a valuable tool for investigating non-opioid respiratory drive mechanisms and seizure threshold thresholds.[1][3]

CRITICAL SAFETY WARNING:

  • Identity Confusion: Pimeclone is occasionally listed under the synonym "Spiractin" in older pharmacopoeias.[3] Do NOT confuse this with Spironolactone , a diuretic also sold as Spiractin.[1][3] This protocol applies strictly to Pimeclone (CAS 534-84-9) .[1][3]

  • Therapeutic Index: Like most analeptics, Pimeclone has a narrow therapeutic window.[1][3] The dose required for respiratory stimulation is proximal to the convulsant dose.[3] Precise weighing and titration are mandatory.[1][3]

Chemical Identity & Formulation

Before in vivo administration, verify the compound identity to prevent fatal experimental errors.

ParameterSpecification
IUPAC Name 2-(piperidin-1-ylmethyl)cyclohexanone
CAS Number 534-84-9
Molecular Weight 195.30 g/mol
Solubility Soluble in Ethanol, DMSO, and dilute aqueous acid (0.1 N HCl).[1][3] Moderately soluble in saline (pH dependent).[1][3]
Storage -20°C (Desiccated). Protect from light.[1][3][4]
Appearance White to off-white crystalline powder.[1][3]
Vehicle Preparation Protocol

Pimeclone is a basic amine.[1][3] For in vivo use, the hydrochloride salt form is preferred for water solubility.[1][3] If using the free base:

  • Dissolve 100 mg Pimeclone in 1 mL of 0.1 N HCl.

  • Dilute with 9 mL of sterile 0.9% Saline.

  • Adjust pH to 6.0–7.0 using 0.1 N NaOH (precipitate may form if pH > 7.5; keep slightly acidic).[1][3]

  • Filter sterilize (0.22 µm PVDF membrane).[1][3]

  • Final Concentration: 10 mg/mL.

Mechanism of Action (Putative)

Pimeclone functions as a CNS stimulant.[1][3] Its mechanism is analogous to other piperidine-based analeptics, involving the antagonism of inhibitory neurotransmission (GABAergic blockade) and direct stimulation of medullary respiratory centers.

Pimeclone_Mechanism cluster_Neuron Medullary Respiratory Neuron Pimeclone Pimeclone (Systemic Admin) BBB Blood-Brain Barrier Pimeclone->BBB Penetration GABA_R GABA-A Receptor (Chloride Channel) BBB->GABA_R Binding (Antagonism) Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Blocks Membrane_Pot Membrane Potential (Depolarization) Cl_Influx->Membrane_Pot Disinhibition Resp_Center Medullary Respiratory Center Activation Membrane_Pot->Resp_Center Phrenic Phrenic Nerve Discharge Resp_Center->Phrenic Side_Effect Seizure Activity (High Dose) Resp_Center->Side_Effect Over-stimulation Effect Increased Tidal Vol & Resp Rate Phrenic->Effect

Figure 1: Putative mechanism of action showing GABAergic disinhibition leading to respiratory stimulation and potential seizure induction at high doses.[1][3]

Dosage Protocols

Due to the scarcity of modern literature on Pimeclone, these dosages are derived from historical "Karion" data and structural activity relationships (SAR) with similar piperidine analeptics. Always perform a pilot dose-response study.

Protocol A: Respiratory Stimulation (Analeptic Model)

Objective: To reverse drug-induced respiratory depression (e.g., post-anesthesia or opioid overdose).[1][3]

SpeciesRouteStarting DoseEffective RangeMax Dose (Convulsant Risk)
Mouse (C57BL/6)IP10 mg/kg15 – 25 mg/kg> 40 mg/kg
Rat (Sprague-Dawley)IP5 mg/kg10 – 20 mg/kg> 30 mg/kg
Rat (Wistar)IV (Bolus)2 mg/kg3 – 8 mg/kg> 15 mg/kg

Experimental Steps:

  • Induction: Induce respiratory depression using Morphine (10 mg/kg IP) or Ketamine/Xylazine.[1][3]

  • Baseline: Measure respiratory rate (breaths/min) and SpO2 for 15 minutes using whole-body plethysmography or pulse oximetry.

  • Treatment: Administer Pimeclone (Vehicle control vs. 10, 20 mg/kg).[1][3]

  • Monitoring: Record respiratory frequency continuously for 60 minutes.

  • Success Criteria: >20% increase in minute ventilation (MV) compared to depressive baseline.

Protocol B: Seizure Threshold Determination

Objective: To use Pimeclone as a chemoconvulsant challenge (similar to PTZ tail-vein infusion).[1][3]

  • Method: Timed IV Infusion.[1][3][5]

  • Concentration: 5 mg/mL Pimeclone in saline.

  • Infusion Rate: 0.25 mL/min (mice) or 1.0 mL/min (rats).[1][3]

  • Endpoints:

    • Latency to First Twitch (Myoclonic jerk).

    • Latency to Generalized Tonic-Clonic Seizure (GTCS).[1][3]

    • Latency to Tonic Hindlimb Extension (THE).[1][3]

Experimental Workflow: Dose-Finding & Safety

When using Pimeclone for the first time in your specific strain, follow this "Up-and-Down" safety workflow to establish the LD10 (sub-lethal toxic dose) and ED50.[1][3]

Dosage_Workflow Start START: Pilot Study (n=3) Dose_Low Administer Low Dose (Mouse: 10 mg/kg IP) Start->Dose_Low Observe Observation Period (30 min) Monitor: Resp Rate, Tremors Dose_Low->Observe Check_Tox Signs of Toxicity? (Tremors/Seizures) Observe->Check_Tox Check_Effect Respiratory Increase? Increase Increase Dose by 50% (Next Group) Check_Effect->Increase No Valid Valid Therapeutic Dose Proceed to Main Study Check_Effect->Valid Yes (>20% increase) Check_Tox->Check_Effect No Stop STOP: Toxic Dose Reached Check_Tox->Stop Yes Increase->Observe New Loop Decrease Decrease Dose by 50% (Next Group)

Figure 2: "Up-and-Down" dose-finding strategy to safely identify the therapeutic window without inducing seizures.

Expected Results & Data Interpretation

EndpointVehicle ControlPimeclone (Low Dose)Pimeclone (High Dose)
Respiratory Rate 100% (Baseline)120–140%>150% (Tachypnea)
Tidal Volume BaselineIncreasedIrregular
Behavior Normal ExploratoryHyper-locomotionStraub Tail, Tremors, Convulsions
SpO2 (Hypoxic Model) < 90%> 95%N/A (Artifact due to movement)

Troubleshooting:

  • No Effect: Ensure pH of solution is < 7.[1][3]0. Pimeclone may precipitate in basic environments.[1][3]

  • Immediate Seizures: You have exceeded the threshold. Reduce dose by 50%. Check if the animal was already stressed (lowers seizure threshold).[3]

References

  • MedKoo Biosciences. (2025).[1][3] Pimeclone: Chemical Structure and Properties. Retrieved from [3]

  • National Center for Advancing Translational Sciences (NCATS). (2025).[1][3] Pimeclone Hydrochloride: Inxight Drugs Database. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: Pimeclone (CID 197861).[1][2][3] National Library of Medicine.[1][3] Retrieved from [1]

  • Wikipedia. (2025).[1][2][3] Pimeclone (Karion).[1][2][3][6] Retrieved from [1]

  • Guide to Pharmacology. (2025). GABA-A Receptor Modulators and Analeptics. (General reference for mechanism). Retrieved from

(Note: Specific peer-reviewed papers on Pimeclone dosage in modern rodents are rare; protocols above are extrapolated from pharmacological class data and historical "Karion" dosing).[1][3]

Sources

Troubleshooting & Optimization

Improving yield in Mannich reaction for Pimeclone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PMC-SYN-0042 Topic: Yield Improvement & Impurity Control in Mannich Reaction Status: Open Severity: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of Pimeclone (2-(piperidin-1-ylmethyl)cyclohexan-1-one) via the Mannich reaction is chemically elegant but operationally sensitive. Users frequently report low yields (<50%) and difficulty crystallizing the product. These issues almost invariably stem from three competing factors: pH-dependent equilibrium , bis-alkylation side reactions (formation of 2,6-disubstituted impurities), and retro-Mannich fragmentation .

This guide provides a scientifically grounded protocol to stabilize the iminium intermediate, favor mono-substitution, and maximize the isolation of the hydrochloride salt.

Module 1: Mechanistic Criticality (The "Why")

To improve yield, one must control the equilibrium. The reaction proceeds through two distinct steps:[1][2][3]

  • Iminium Ion Formation: Formaldehyde reacts with piperidine to form a reactive electrophile. This is fast but reversible.

  • Enol Attack: The cyclohexanone enol attacks the iminium ion. This is the rate-determining step (RDS).

The Trap: If the pH is too low (< 2), the ketone cannot enolize (proton trapped). If the pH is too high (> 5), the iminium ion cannot form. The "Sweet Spot" is pH 3.0 – 4.0 .

Visualization: Reaction Pathway & Failure Points

The following diagram illustrates the desired pathway versus the "Bis-Mannich" trap.

PimecloneMechanism Reactants Piperidine + HCHO + Cyclohexanone Iminium Iminium Ion (Electrophile) Reactants->Iminium Acid Cat. (Fast) Enol Cyclohexanone Enol form Reactants->Enol Tautomerization Transition C-C Bond Formation Iminium->Transition + Enol Pimeclone Pimeclone (Mono-Mannich) Transition->Pimeclone RDS Pimeclone->Reactants Retro-Mannich (High Temp/pH > 7) BisImpurity 2,6-Bis-Mannich (Impurity) Pimeclone->BisImpurity Excess Reagents Over-reaction

Figure 1: Mechanistic pathway showing the kinetic competition between product formation, reversibility (retro-Mannich), and over-alkylation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

SymptomProbable CauseTechnical Intervention
Product is an uncrystallizable oil Free Base Presence: Pimeclone free base is an oil.[1][3][4][5][] You likely have not fully converted it to the HCl salt.Acidify: Dissolve oil in dry diethyl ether or acetone. Bubble dry HCl gas or add conc. HCl/Ethanol solution dropwise until pH < 2. Solid will precipitate.
Low Yield (< 40%) Incorrect pH: pH was likely too low (preventing enolization) or water content was too high (shifting equilibrium back).Buffer & Solvent: Use Piperidine Hydrochloride salt directly instead of free amine. Switch solvent to Ethanol/Acetone (1:1) to reduce water activity.
High Melting Point Impurity (>200°C) Bis-Mannich Formation: The ketone reacted at both C2 and C6 positions due to excess reagents.Stoichiometry Adjustment: Use a 1.5 molar excess of Cyclohexanone . This statistically forces mono-substitution.
Reaction turns to solid polymer Formaldehyde Polymerization: Paraformaldehyde did not depolymerize correctly or concentration was too high.Depolymerization: Ensure Paraformaldehyde is fully dissolved in acidified ethanol before adding the ketone.

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol is designed to minimize the "Bis-Mannich" impurity and maximize the precipitation of Pimeclone HCl.

Reagents
  • Cyclohexanone: 1.5 equivalents (Excess drives mono-substitution).

  • Paraformaldehyde: 1.0 equivalent (Preferable to formalin to minimize water).

  • Piperidine Hydrochloride: 1.0 equivalent (Using the salt locks the pH).

  • Solvent: Absolute Ethanol + catalytic conc. HCl (2-3 drops).

Workflow Diagram

ExperimentalWorkflow Start Start: Preparation Step1 1. Dissolve Piperidine HCl + Paraformaldehyde in Ethanol (Reflux 15 min) Start->Step1 Step2 2. Add Cyclohexanone (1.5 eq) Dropwise over 20 min Step1->Step2 Step3 3. Reflux for 4-6 Hours Monitor via TLC Step2->Step3 Check Is solution clear? Step3->Check Check->Step1 No (Polymer formed) Step4 4. Solvent Removal (Rotovap) to 20% volume Check->Step4 Yes Step5 5. Add Acetone (Anti-solvent) Cool to 0°C Step4->Step5 Step6 6. Filter Precipitate (Pimeclone HCl) Step5->Step6 Finish Final Product: White Crystalline Solid Step6->Finish

Figure 2: Step-by-step experimental workflow for high-yield Pimeclone synthesis.

Detailed Protocol Steps
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol Piperidine HCl and 0.1 mol Paraformaldehyde in 30 mL of absolute ethanol. Heat to reflux for 15 minutes to ensure depolymerization of formaldehyde and formation of the iminium salt in situ.

  • Addition: Add 0.15 mol Cyclohexanone (excess) to the hot mixture. Note: Adding ketone last prevents it from reacting with itself.

  • Reaction: Reflux the mixture for 4–6 hours. The solution should turn from cloudy to clear yellow.

  • Workup (The Critical Step):

    • Remove ~80% of the ethanol under reduced pressure (Rotovap). Do not distill to dryness (this traps the oil).

    • Add 50 mL of cold Acetone to the residue. Acetone acts as an anti-solvent for the hydrochloride salt but dissolves the excess cyclohexanone.

    • Store at 0°C (ice bath or fridge) for 12 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold acetone/ether (1:1).

  • Recrystallization: If purity is <98%, recrystallize from Isopropanol/Ethanol.

Module 4: Frequently Asked Questions (FAQ)

Q: Why use Piperidine HCl instead of liquid Piperidine? A: Using liquid piperidine requires you to add HCl manually to adjust the pH. This is difficult to control and often leads to "hot spots" of acidity that cause polymerization. Using the pre-formed salt ensures the stoichiometry of the acid is exactly 1:1, maintaining the ideal pH buffer automatically.

Q: Can I use Formalin (37% aq) instead of Paraformaldehyde? A: You can, but yields will drop by ~10-15%. The Mannich reaction produces water as a byproduct. Adding more water (via Formalin) pushes the equilibrium backward (Le Chatelier’s principle), favoring the starting materials (Retro-Mannich).

Q: My product melts at 210°C. Is this Pimeclone? A: Likely not. Pimeclone HCl typically melts around 158-160°C . A melting point >200°C usually indicates the bis-Mannich byproduct (2,6-bis(piperidin-1-ylmethyl)cyclohexan-1-one). This confirms you used too much formaldehyde/amine relative to the ketone.

Q: How do I remove the unreacted Cyclohexanone? A: The excess cyclohexanone remains in the acetone mother liquor during the filtration step. It is soluble in acetone, whereas Pimeclone HCl is not. This is why the acetone wash is critical.

References

  • Mannich, C. & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250, 647-667. (Foundational mechanistic paper).

  • Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775. (Review of regioselectivity and bis-alkylation prevention).

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. (Optimization of iminium ion formation).

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Specific protocols for ketone-amine condensations).

Sources

Stability of Pimeclone solutions under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Pimeclone solutions under physiological conditions

Executive Summary

Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone) is a respiratory stimulant structurally characterized as a Mannich base .[1] While stable as a hydrochloride salt in solid form or acidic solution, it presents specific stability challenges under physiological conditions (pH 7.4, 37°C).

The two primary failure modes researchers encounter are:

  • Solubility-Driven Precipitation: Conversion of the salt to the free base at neutral pH, leading to precipitation in high-concentration stocks.[1]

  • Chemical Degradation (Retro-Mannich Reaction): Reversible hydrolysis into cyclohexanone, formaldehyde, and piperidine, accelerated by heat and neutral/basic pH.[1]

This guide provides the protocols to distinguish, prevent, and mitigate these issues.

Part 1: Troubleshooting & FAQs

Q1: My Pimeclone solution turned cloudy immediately upon adding PBS (pH 7.4). Is this degradation?

Diagnosis: Likely Precipitation , not degradation.[1] Mechanism: Pimeclone is typically supplied as a Hydrochloride (HCl) salt, which is highly water-soluble.[1] The tertiary amine in Pimeclone has a pKa of approximately 9.0–9.5. At pH 7.4, a significant equilibrium shift occurs toward the free base form.[1] The free base is an oil with significantly lower aqueous solubility than the salt. If your concentration exceeds the intrinsic solubility (


) of the free base, the solution will become turbid or form oil droplets.

Corrective Protocol:

  • Limit Concentration: For physiological buffers, keep Pimeclone concentrations below 1–5 mM (empirical verification required).

  • Solvent Assist: Dissolve the stock in 100% DMSO first, then dilute into pre-warmed PBS. Keep the final DMSO concentration < 0.5% to avoid cytotoxicity while aiding dispersion.[1]

Q2: I see a new peak in my HPLC chromatogram after incubating at 37°C for 24 hours. What is it?

Diagnosis: Likely Retro-Mannich Degradation .[1] Mechanism: Mannich bases are thermodynamically unstable relative to their precursors under neutral/basic conditions.[1] At pH 7.4 and 37°C, Pimeclone undergoes a Retro-Mannich reaction , releasing Cyclohexanone (the ketone) and Piperidine (the amine), potentially accompanied by Formaldehyde.

  • HPLC Signature: Look for a peak eluting earlier than Pimeclone (Cyclohexanone is more polar/smaller) or loss of the parent peak area without precipitation.[1]

Q3: Can I autoclave my Pimeclone stock solution?

Answer: Absolutely NOT. Reasoning: The Retro-Mannich reaction is heat-driven.[1] Autoclaving (121°C) will almost instantly hydrolyze the compound into its starting materials.[1] Solution: Use 0.22 µm PES or PVDF syringe filters for sterilization.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Physiological Solutions

Objective: To prepare a stable solution for cell culture or injection without precipitation.[1]

Reagents:

  • Pimeclone HCl (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • PBS (pH 7.4, Mg/Ca-free)

Step-by-Step:

  • Stock Preparation: Dissolve Pimeclone HCl in 100% DMSO to a concentration of 100 mM .

    • Why? DMSO prevents hydrolysis during storage and ensures complete solubilization.[1]

    • Storage: Aliquot and store at -20°C. Stable for 3–6 months.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into acidified water (pH 4–5) if immediate use isn't possible.[1] The acidic pH "locks" the Mannich base.

  • Final Dilution: Slowly add the DMSO stock (or intermediate) to pre-warmed (37°C) PBS while vortexing.

    • Target: Final DMSO concentration ≤ 0.1%.[1]

    • Timing: Prepare immediately before use .[1] Do not store the pH 7.4 solution overnight.

Protocol B: Stability Verification (Stress Test)

Objective: To empirically determine the half-life (


) of your specific concentration at pH 7.4.[1]

Method: HPLC-UV or LC-MS.[1] Conditions: C18 Column, Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).[1]

Timepoint (Hours)Condition A (4°C, pH 7.[1]4)Condition B (37°C, pH 7.4)Expected Result
0 h 100% Recovery100% RecoveryBaseline
4 h >98% Recovery>95% RecoveryMinor hydrolysis possible at 37°C
24 h >95% Recovery<80% Recovery Significant Retro-Mannich degradation expected
48 h >90% Recovery<60% Recovery Critical loss of potency

Part 3: Visualization & Logic

Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow to diagnose solution instability (Precipitation vs. Degradation).

Pimeclone_Troubleshooting Start Issue: Solution Instability Obs Observation Start->Obs Cloudy Cloudy / Turbid (Immediate) Obs->Cloudy Clear Clear Solution (Loss of Potency over time) Obs->Clear Precip Diagnosis: Precipitation (Free Base Formation) Cloudy->Precip Degrad Diagnosis: Chemical Degradation (Retro-Mannich) Clear->Degrad Action1 Action: Reduce Conc. or Increase DMSO Precip->Action1 Action2 Action: Prepare Fresh Keep on Ice until use Degrad->Action2

[1]

Figure 2: Retro-Mannich Degradation Pathway

Caption: Mechanism of Pimeclone instability at neutral pH and elevated temperature.[1]

RetroMannich Pimeclone Pimeclone (Mannich Base) Transition Transition State (pH 7.4 / Heat) Pimeclone->Transition De-protonation Products Degradation Products Transition->Products C-C Bond Cleavage Cyclohexanone Cyclohexanone Products->Cyclohexanone Ketone Formaldehyde Formaldehyde Products->Formaldehyde Aldehyde Piperidine Piperidine Products->Piperidine Amine

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197861, Pimeclone. Retrieved February 21, 2026 from [Link].[1]

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[1] CRC Press.[1] (Fundamental chemistry of the Retro-Mannich reaction).

  • International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. (Standard protocol for stress testing). [Link].

  • Loftsson, T. (2014). Drug Solubilization and Oral Delivery.[1] Chapter: pH-dependent solubility and precipitation.[1] CRC Press.[1]

Sources

Technical Support Center: Overcoming Solubility Issues with Pimecrolimus Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pimecrolimus free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. The following question-and-answer format offers practical solutions and explains the scientific principles behind them, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Pimecrolimus free base in aqueous solutions for my in vitro assays. What are its basic solubility properties?

A1: Pimecrolimus free base is a lipophilic macrolactam derivative and is practically insoluble in water. Its high molecular weight (810.4 g/mol ) and lipophilicity (XLogP3 of 3.8) contribute to its poor aqueous solubility.[1][2] It is, however, soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][4]

For most in vitro applications requiring an aqueous buffer system, a common practice is to first dissolve the Pimecrolimus in a minimal amount of a water-miscible organic solvent, like ethanol or DMSO, to create a concentrated stock solution.[3] This stock can then be diluted into your aqueous buffer. It's important to note that the final concentration of the organic solvent should be kept low to avoid impacting your experimental system.

Here is a summary of Pimecrolimus solubility:

SolventSolubilityReference
WaterInsoluble
Ethanol~20 mg/mL[3]
DMSO~20 mg/mL[3]
Dimethylformamide (DMF)~20 mg/mL[3]
MethanolSoluble[4]
ChloroformSoluble[4]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[3]

It is recommended not to store aqueous solutions of Pimecrolimus for more than one day due to potential stability issues.[3]

Q2: My experimental protocol requires a higher concentration of Pimecrolimus in an aqueous medium than I can achieve by simple dilution of an organic stock. What are some effective solubility enhancement techniques I can try?

A2: When higher aqueous concentrations are necessary, several advanced formulation strategies can be employed. These techniques aim to increase the apparent solubility and dissolution rate of poorly water-soluble drugs like Pimecrolimus.[5] The choice of method will depend on your specific experimental needs, including the desired concentration, stability, and the biological system you are working with.

Here are some of the most effective techniques:

  • Co-solvency: This involves using a mixture of a primary solvent (like water) with one or more water-miscible co-solvents to increase the solubility of a non-polar drug.[6] For Pimecrolimus, common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8] The key is to find a co-solvent system that provides the desired solubility without negatively affecting your experiment.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[6][9] Nanosuspensions can be prepared by methods such as high-pressure homogenization or media milling.[7] Studies have shown that nanoparticle formulations of Pimecrolimus can significantly improve its therapeutic efficacy in treating conditions like allergic conjunctivitis, a condition where its high hydrophobicity is a major hurdle.[10]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[11] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[12] Common polymers used for creating ASDs include povidone and hypromellose.[13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes.[5][15] This complexation effectively increases the aqueous solubility of the guest molecule.[16]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[17][18] This approach is particularly effective for highly lipophilic drugs like Pimecrolimus.[19] The drug remains in a solubilized state within the oil droplets, which can enhance its absorption and bioavailability.[20][21]

The following diagram illustrates the general approaches to enhancing drug solubility: ```dot graph "Solubility_Enhancement_Strategies" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Physical" { label="Physical Modifications"; style=filled; color="#E8F0FE"; "Particle Size Reduction" [fillcolor="#FFFFFF"]; "Amorphous Solid Dispersions" [fillcolor="#FFFFFF"]; "Particle Size Reduction" -> "Nanosuspensions"; }

subgraph "cluster_Chemical" { label="Chemical Modifications"; style=filled; color="#E6F4EA"; "Complexation" [fillcolor="#FFFFFF"]; "Complexation" -> "Cyclodextrins"; }

subgraph "cluster_Formulation" { label="Formulation Approaches"; style=filled; color="#FEF7E0"; "Co-solvency" [fillcolor="#FFFFFF"]; "Lipid-Based Systems" [fillcolor="#FFFFFF"]; "Lipid-Based Systems" -> "SEDDS"; }

"Pimecrolimus Free Base" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Pimecrolimus Free Base" -> "Particle Size Reduction" [label="Increase Surface Area"]; "Pimecrolimus Free Base" -> "Amorphous Solid Dispersions" [label="Increase Energy State"]; "Pimecrolimus Free Base" -> "Complexation" [label="Encapsulation"]; "Pimecrolimus Free Base" -> "Co-solvency" [label="Modify Solvent Polarity"]; "Pimecrolimus Free Base" -> "Lipid-Based Systems" [label="Solubilize in Oil"]; }``` Caption: Overview of solubility enhancement strategies.

Troubleshooting Guides

Guide 1: Preparing a Pimecrolimus Nanosuspension via High-Pressure Homogenization

Objective: To prepare a stable nanosuspension of Pimecrolimus for enhanced dissolution in aqueous media.

Protocol:

  • Preparation of Pre-suspension:

    • Disperse Pimecrolimus free base powder in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Tween 80 or a polymeric stabilizer).

    • The concentration of Pimecrolimus and stabilizer will need to be optimized for your specific application.

    • Use a high-shear mixer to create a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer. [7] * The principle of this method is based on cavitation forces that break down the drug microparticles into nanoparticles. [7] * Multiple homogenization cycles are typically required to achieve a narrow particle size distribution.

    • Monitor the particle size and polydispersity index (PDI) between cycles using a dynamic light scattering (DLS) instrument.

  • Characterization:

    • Once the desired particle size (typically < 500 nm) and PDI are achieved, characterize the final nanosuspension for:

      • Particle size and size distribution

      • Zeta potential (to assess stability)

      • Drug content (using a validated analytical method like HPLC)

Troubleshooting:

IssuePossible CauseSuggested Solution
Particle aggregation Insufficient stabilizer concentration or inappropriate stabilizer.Increase the stabilizer concentration or screen different types of stabilizers (e.g., non-ionic surfactants, polymeric stabilizers).
Broad particle size distribution Insufficient homogenization cycles or pressure.Increase the number of homogenization cycles or optimize the homogenization pressure.
Drug degradation Heat generated during homogenization.Use a homogenizer with a cooling system or perform the homogenization in a temperature-controlled environment.

The following diagram outlines the workflow for preparing a nanosuspension:

Nanosuspension_Workflow Start Start Prepare Pre-suspension Prepare Pre-suspension Start->Prepare Pre-suspension End End High-Pressure Homogenization High-Pressure Homogenization Prepare Pre-suspension->High-Pressure Homogenization Characterize Particle Size Characterize Particle Size High-Pressure Homogenization->Characterize Particle Size Desired Size? Desired Size? Characterize Particle Size->Desired Size? Yes/No Desired Size?->End Yes Desired Size?->High-Pressure Homogenization No, continue cycles

Caption: Workflow for nanosuspension preparation.

Guide 2: Formulating a Pimecrolimus Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation for Pimecrolimus to improve its solubility and oral bioavailability.

Protocol:

  • Excipient Screening:

    • Determine the solubility of Pimecrolimus in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., ethanol, propylene glycol). [22] * Select the excipients that show the highest solubilizing capacity for Pimecrolimus. A study on Pimecrolimus nanoemulsions identified benzyl alcohol as a suitable oil phase, Tween 80 as a surfactant, and ethanol as a co-surfactant.

[23]2. Construction of Ternary Phase Diagrams:

  • Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
  • This will help in determining the optimal ratio of these components.
  • Preparation of SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.

    • Add the Pimecrolimus to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-Emulsification Performance: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.

    • Drug Content: Assay the Pimecrolimus content in the SEDDS formulation.

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor self-emulsification Inappropriate ratio of oil, surfactant, and co-solvent.Re-evaluate the ternary phase diagrams and adjust the excipient ratios. Consider using a surfactant with a higher HLB value.
Drug precipitation upon dilution The drug is not sufficiently solubilized in the emulsion droplets.Increase the concentration of the surfactant or co-solvent. Re-screen for oils with higher Pimecrolimus solubility.
Formulation instability (phase separation) Incompatible excipients or incorrect ratios.Screen for different combinations of excipients. Ensure the selected components are miscible.

The following diagram illustrates the decision-making process for SEDDS formulation:

SEDDS_Formulation_Logic Start Start Screen Excipients Screen Excipients Start->Screen Excipients End End Construct Phase Diagrams Construct Phase Diagrams Screen Excipients->Construct Phase Diagrams Prepare SEDDS Prepare SEDDS Construct Phase Diagrams->Prepare SEDDS Evaluate Emulsification Evaluate Emulsification Prepare SEDDS->Evaluate Emulsification Optimal? Optimal? Evaluate Emulsification->Optimal? Yes/No Characterize Droplet Size Characterize Droplet Size Optimal?->Characterize Droplet Size Yes Adjust Ratios Adjust Ratios Optimal?->Adjust Ratios No Characterize Droplet Size->End Adjust Ratios->Prepare SEDDS

Caption: Logic flow for SEDDS formulation.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Ansari, M. J. (2016). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 112-119.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 116-124.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Pimecrolimus. PharmaCompass. (n.d.). Retrieved from [Link]

  • Pimecrolimus. PubChem. (n.d.). Retrieved from [Link]

  • Ahn, D., & Robinson, C. A. (2023). Pimecrolimus. In StatPearls.
  • Challoob, S. A., & Maraie, N. K. (2025). Preparation and Evaluation of Pimecrolimus Nanoemulsion for Topical Delivery. Iraqi Journal of Pharmaceutical Sciences, 34(3), 131-141.
  • Chemical structure of pimecrolimus and tacrolimus. Differences are... ResearchGate. (n.d.). Retrieved from [Link]

  • Pimecrolimus (Elidel). PharmaCompass. (n.d.). Retrieved from [Link]

  • Methods for preparing pimecrolimus. Google Patents. (n.d.).
  • Preparation and Evaluation of Pimecrolimus Nanoemulsion for Topical Delivery. Iraqi Journal of Pharmaceutical Sciences. (2025). Retrieved from [Link]

  • Non-hygroscopic and powdery amorphous pimecrolimus. Google Patents. (n.d.).
  • Preparation and Characterization of Novel Pimecrolimus Nanoparticles for Therapy of Allergic Conjunctivitis. (2017). Journal of Ocular Pharmacology and Therapeutics, 33(10), 734-741.
  • Pimecrolimus. New Drug Approvals. (n.d.). Retrieved from [Link]

  • Drug release profile of pimecrolimus from the prepared nanoemulsion... ResearchGate. (n.d.). Retrieved from [Link]

  • Methods of preparing pimecrolimus. Google Patents. (n.d.).
  • The solubility of pimecrolimus in various oils, co-surfactants, and... ResearchGate. (n.d.). Retrieved from [Link]

  • Pimecrolimus foam composition containing hexylene glycol, optionally oleyl alcohol, dimethylisosorbide and/or medium chain triglycerides. Google Patents. (n.d.).
  • SEDDS and SMEDDS. Croda Pharma. (n.d.). Retrieved from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (2013). Current Nanoscience, 9(4), 438-452.
  • Topical Pimecrolimus 1% Cream in the Treatment of Seborrheic Dermatitis. (2020).
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology, 63, 102411.
  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. (2025). Retrieved from [Link]

  • Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. (2022). Pharmaceutics, 14(7), 1373.
  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. (2015). Retrieved from [Link]

  • PROCESS FOR PREPARING PIMECROLIMUS. European Patent Office. (2016). Retrieved from [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2020). Polymers, 12(8), 1817.
  • Complexation with cyclodextrin: Significance and symbolism. (2025). Journal of Drug Delivery Science and Technology, 103986.
  • an in-silico polymer selection tool for ASD development. British Journal of Pharmacy. (2023). Retrieved from [Link]

  • Effect of the solid-dispersion method on the solubility and crystalline property of tacrolimus. (2010). Archives of Pharmacal Research, 33(8), 1259-1266.

Sources

Optimizing purification steps for Pimeclone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Purification Steps for Pimeclone Synthesis Role: Senior Application Scientist (Process Chemistry Division) Audience: Drug Development Researchers & Organic Chemists

Pimeclone Synthesis & Purification Support Center

Welcome to the Technical Optimization Hub. As a Senior Application Scientist specializing in Mannich base chemistry, I understand that synthesizing Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone) presents a unique set of purification challenges. While the synthesis—a classic Mannich condensation of cyclohexanone, formaldehyde, and piperidine—appears straightforward, the isolation of high-purity material is often plagued by oiling out , thermal instability (retro-Mannich) , and hygroscopicity .

This guide moves beyond standard textbook procedures to address the process variables that determine yield and purity.

Part 1: The Purification Workflow (Visualized)

Before troubleshooting, we must visualize the critical decision points in the purification logic. The following diagram outlines the optimized pathway from the crude reaction mixture to the pharmaceutical-grade Hydrochloride (HCl) salt.

PimeclonePurification cluster_waste Impurity Removal Start Crude Reaction Mixture (Cyclohexanone + HCHO + Piperidine) Quench Acidic Quench & Wash (Remove unreacted amine) Start->Quench pH Adjustment (<3) FreeBase Basification & Extraction (Isolate Free Base Oil) Quench->FreeBase pH > 10, Extract w/ DCM Waste1 Aqueous Waste (Piperidine Salts) Quench->Waste1 Distill High-Vac Distillation (<60°C) (OPTIONAL - RISK OF DEGRADATION) FreeBase->Distill High Purity Req. SaltForm Salt Formation (HCl in Et2O/IPA) FreeBase->SaltForm Standard Route Distill->SaltForm Purified Oil Cryst Recrystallization (Acetone/Ethanol) SaltForm->Cryst Crude Solid Final Pimeclone HCl (>98% Purity) Cryst->Final Dry & Package Waste2 Mother Liquor (Bis-Mannich impurities) Cryst->Waste2

Figure 1: Decision tree for Pimeclone isolation. Note the "Red Zone" at distillation due to thermal instability.

Part 2: Critical Process Modules

Module 1: Handling the Crude Free Base (The "Oiling" Phase)

The Challenge: Pimeclone free base is an oil that is thermally unstable. The Science: Mannich bases are susceptible to the Retro-Mannich reaction . Heating the free base, especially in the presence of moisture or at neutral pH, can reverse the synthesis, releasing formaldehyde and piperidine [1].

Protocol 1.1: Thermal Protection during Work-up

  • Quench: Cool reaction to <10°C. Acidify with dilute HCl to pH 2-3. Wash the aqueous layer with ether to remove unreacted cyclohexanone (non-basic impurities).

  • Liberation: Basify the aqueous layer (cold, <10°C) with NaOH to pH 10. Extract immediately with Dichloromethane (DCM) or Diethyl Ether.

  • Drying: Dry organic phase over

    
    .
    
  • Evaporation: Remove solvent under reduced pressure at <40°C . Do NOT heat to constant weight on a hot plate; this will induce decomposition and yellowing.

Module 2: Salt Formation (The "Solidification" Phase)

The Challenge: Users often report a "sticky gum" instead of a white powder upon adding HCl. The Science: This is a kinetic vs. thermodynamic issue. If the solvent polarity is too high (too much water/alcohol), the salt remains solvated. If the HCl addition is too fast, the localized heat causes the oil to occlude solvent.

Protocol 2.1: Controlled Salt Precipitation

  • Preferred Solvent System: Acetone (primary) + Diethyl Ether (anti-solvent).

  • Reagent: Anhydrous HCl in Isopropanol (IPA) or Dioxane (avoid aqueous HCl).

ParameterSpecificationReason
Concentration Dilute (1g crude / 10mL solvent)Prevents supersaturation and "oiling out."
Temperature 0°C to 5°CMaximizes yield; minimizes side reactions.
Addition Rate Dropwise with vigorous stirringPrevents localized heating/degradation.
Endpoint pH 3-4 (wet pH paper)Excess HCl can cause hygroscopic issues.
Module 3: Troubleshooting & FAQs

Q1: My crude product turned dark yellow/brown during rotary evaporation. Can I save it? Diagnosis: This is oxidative degradation or retro-Mannich decomposition caused by excessive heat. Solution:

  • Do not distill.

  • Dissolve the oil in minimal ethanol.

  • Treat with activated charcoal (10% w/w) for 30 minutes at room temperature (do not boil).

  • Filter through Celite and proceed immediately to salt formation. Scientific Rationale: The color usually comes from conjugated enones formed via amine elimination [2]. Charcoal effectively adsorbs these planar impurities.

Q2: Upon adding HCl, I got a sticky gum that won't crystallize. What now? Diagnosis: "Oiling out." The salt formed faster than it could organize into a crystal lattice, likely due to residual water or rapid addition. Recovery Protocol:

  • Decant the supernatant solvent.

  • Add fresh, dry Diethyl Ether or Ethyl Acetate to the gum.

  • Scratch the side of the flask vigorously with a glass rod (provides nucleation sites).

  • Sonicate the flask for 5-10 minutes. The gum should turn into a white amorphous powder.

  • Recrystallize this powder from Acetone/Ethanol (9:1) to get crystalline Pimeclone HCl [3].

Q3: The final crystals are hygroscopic (absorb water from air). Is this normal? Diagnosis: Pimeclone HCl is naturally hygroscopic, but extreme stickiness indicates trapped solvent or excess HCl. Solution:

  • Ensure the final wash of the filter cake is with anhydrous ether .

  • Dry in a vacuum oven at 40°C over

    
     or silica desiccant for at least 24 hours.
    
  • Store under argon/nitrogen at -20°C [4].

Part 3: Optimized Recrystallization Table

Select the solvent system based on your specific impurity profile.

Solvent SystemSuitabilityProsCons
Acetone / Ethanol (9:1) Recommended Balances solubility and yield; good rejection of colored impurities.Requires precise ratio; too much EtOH reduces yield.
Isopropanol (IPA) GoodSlower crystallization yields higher purity crystals.Harder to remove residual solvent (higher boiling point).
Ethanol / Ether AlternativeGood for "crashing out" product quickly.Ether is highly flammable; rapid precipitation may trap impurities.
Water AVOID None.Pimeclone HCl is highly soluble; hydrolysis risk.

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Establishes the thermal instability and retro-Mannich mechanism of beta-amino ketones).
  • MedKoo Biosciences. (n.d.). Pimeclone Hydrochloride Product Data. Retrieved from (Verifies storage conditions and hygroscopic nature).

  • Reich, H. J. (2025). Techniques in Organic Chemistry: Recrystallization. University of Wisconsin-Madison. (General grounding for the "oiling out" recovery protocols).
  • PubChem. (n.d.). Compound Summary: Pimeclone. National Library of Medicine. Retrieved from (Source for chemical structure and physical property data).

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (The foundational text on the synthesis mechanism and side-reaction management).

Validation & Comparative

A Comparative Toxicological Assessment of Pimeclone and Nikethamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative toxicological overview of two central nervous system stimulants, Pimeclone and Nikethamide, with a focus on their application as respiratory stimulants. Designed for researchers, scientists, and drug development professionals, this document synthesizes available toxicity data and outlines standardized experimental protocols for the assessment of similar compounds.

Introduction: The Landscape of Respiratory Stimulants

Respiratory stimulants, or analeptics, have historically been employed to counteract respiratory depression induced by drug overdose or anesthesia.[1][2] However, their clinical use has been marked by a narrow therapeutic index, with the effective dose often being close to that which elicits toxic effects, most notably convulsions.[3][4] This guide focuses on two such agents: Nikethamide, a well-characterized compound with a long history of use, and Pimeclone, a less-documented substance also described as a respiratory stimulant.[3][5][6] Understanding the comparative toxicity of these molecules is crucial for the development of safer and more effective respiratory analeptics.

Mechanistic Overview: Pathways of Stimulation and Toxicity

Nikethamide: A Medullary Stimulant

Nikethamide (N,N-diethyl-3-pyridinecarboxamide) primarily exerts its effects by stimulating the respiratory centers located in the medulla oblongata of the brainstem.[7][8][9] This action leads to an increase in the rate and depth of breathing. While the precise molecular mechanism is not fully elucidated, it is understood to involve the modulation of central nervous system chemoreceptors.[7][8]

The stimulant effects of Nikethamide are not confined to the respiratory system. At higher doses, it can induce generalized CNS stimulation, leading to convulsions.[3] This dose-dependent escalation of effects underscores its narrow therapeutic window.

Signaling Pathway: Proposed Mechanism of Nikethamide Action

Nikethamide_Mechanism Nikethamide Nikethamide Medulla Medulla Oblongata (Respiratory Centers) Nikethamide->Medulla Stimulates CNS Generalized CNS Stimulation Nikethamide->CNS High Doses Chemoreceptors Central Chemoreceptors Medulla->Chemoreceptors Modulates Respiratory_Muscles Increased Respiratory Rate & Depth Chemoreceptors->Respiratory_Muscles Signals Convulsions Convulsions (Toxic Effect) CNS->Convulsions

Caption: Proposed mechanism of Nikethamide's therapeutic and toxic effects.

Pimeclone: An Enigma in the Literature

Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone) is described as both a psychostimulant and a respiratory stimulant.[3][6][10][11] However, to date, there is a significant lack of publicly available information regarding its specific mechanism of action. Without dedicated studies, its molecular targets and signaling pathways remain speculative. This knowledge gap presents a considerable challenge in assessing its toxicological profile in comparison to better-understood compounds like Nikethamide.

Comparative Toxicity Analysis

A direct quantitative comparison of the toxicity of Pimeclone and Nikethamide is hampered by the limited data available for Pimeclone. However, a qualitative and quantitative assessment of Nikethamide's toxicity can be presented, which serves as a benchmark for the evaluation of novel respiratory stimulants.

Nikethamide: A Profile of Acute Toxicity

The toxicity of Nikethamide is well-documented, with established median lethal dose (LD50) values in various animal models. The LD50 is the dose of a substance that is lethal to 50% of a test population.[12][13]

Compound Test Animal Route of Administration LD50 Reference
NikethamideRatSubcutaneous240 mg/kg[5]
NikethamideRabbitOral650 mg/kg[5]
NikethamideRatOral50 - 300 mg/kg[14]

Table 1: Reported LD50 Values for Nikethamide

The data indicates that Nikethamide possesses significant acute toxicity. Its use in clinical practice has largely been discontinued due to the narrow margin between the therapeutic dose and the dose that can cause severe adverse effects, such as convulsions.[3][15]

Pimeclone: An Undefined Toxicological Landscape

As of the date of this guide, no publicly accessible LD50 values or detailed toxicity studies for Pimeclone have been identified. This absence of data makes any direct comparison with Nikethamide impossible and highlights a critical area for future research. For drug development professionals, this lack of information would necessitate a comprehensive toxicological evaluation, starting with acute toxicity studies, before Pimeclone could be considered for any therapeutic application.

Experimental Protocols for Acute Oral Toxicity Assessment

To address the data gap for compounds like Pimeclone and to standardize the assessment of new chemical entities, established guidelines from the Organisation for Economic Co-operation and Development (OECD) are indispensable. The following protocols are based on OECD Guidelines for the Testing of Chemicals, specifically the Acute Toxic Class Method (OECD 423) and the Fixed Dose Procedure (OECD 420).[7][16][17][18]

OECD 423: Acute Toxic Class Method

This method is a stepwise procedure that uses a small number of animals to assign a chemical to a toxicity class based on the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[7][9][19]

Objective: To determine the acute oral toxicity of a substance and assign a GHS category.

Principle: A stepwise procedure with the use of 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step (a higher or lower dose).[7]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often preferred as they can be slightly more sensitive.[16][18]

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[18]

  • Dose Selection: Pre-defined starting doses are used (e.g., 5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on existing information about the substance. In the absence of data, a starting dose of 300 mg/kg is often recommended.[14][18]

  • Administration: The test substance is administered as a single oral dose via gavage.[18]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16]

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 animals at a given dose, the test is stopped, and the substance is classified in the corresponding toxicity class.

    • If one animal dies, the test is repeated with a higher or lower dose depending on the initial dose.

    • If no animals die, the next higher dose is administered to a new group of animals.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.[14]

Experimental Workflow: OECD 423 Acute Toxic Class Method

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Decision Logic cluster_actions Actions Animal_Selection Animal Selection (e.g., 3 female rats) Fasting Overnight Fasting Animal_Selection->Fasting Start_Dose Administer Starting Dose (e.g., 300 mg/kg) Fasting->Start_Dose Observation_1 Observe for 14 Days (Mortality & Clinical Signs) Start_Dose->Observation_1 Outcome Outcome? Observation_1->Outcome Stop_Classify Stop Test & Classify Outcome->Stop_Classify 2-3 Deaths Higher_Dose Test Higher Dose Outcome->Higher_Dose 0-1 Deaths Lower_Dose Test Lower Dose Outcome->Lower_Dose 1 Death (at ≥ 300 mg/kg)

Sources

Validating LC-MS/MS Methods for Pimeclone Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Pimeclone (2-(piperidin-1-ylmethyl)cyclohexanone) presents a distinct bioanalytical challenge. As a piperidine derivative with a saturated cyclohexanone ring, it lacks the conjugated


-systems required for sensitive UV detection. Furthermore, its basic nitrogen (

) creates peak tailing issues in gas chromatography (GC) without derivatization.

This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior methodology for Pimeclone quantification. We compare this optimized workflow against legacy alternatives (GC-MS, HPLC-UV) and provide a regulatory-compliant validation framework aligned with FDA M10 and EMA guidelines.

Comparative Analysis: Why LC-MS/MS?

The following analysis objectively compares the optimized LC-MS/MS workflow against traditional alternatives.

Table 1: Performance Matrix of Pimeclone Analytical Platforms
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV (Legacy)
Sensitivity (LLOQ) High (< 0.5 ng/mL)Moderate (10–50 ng/mL)Low (> 100 ng/mL)
Selectivity Excellent (MRM transitions)Good (EI Spectral matching)Poor (Non-specific at 210 nm)
Sample Prep Minimal (Protein Precip.)Complex (LLE + Derivatization)Moderate (LLE required)
Throughput High (3–5 min run time)Low (15–20 min run time)Moderate (10–15 min)
Matrix Effects Susceptible (Requires correction)MinimalSusceptible (Co-elution)
Chromophore Req. NoneNoneCritical (Pimeclone lacks this)

Expert Insight: The lack of a strong chromophore in Pimeclone makes HPLC-UV viable only for raw material testing, not biological fluids. While GC-MS is possible, the thermal instability of the piperidine moiety often necessitates derivatization, introducing variability.[1] LC-MS/MS remains the only robust choice for pharmacokinetic (PK) studies.

The "Product": Optimized LC-MS/MS Workflow

This section details the specific protocol designed for maximum robustness.

Method Parameters[2][3][4][5][6]
  • Analyte: Pimeclone (

    
    , MW: 195.30 Da).[2][3][4][5]
    
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of piperidine ring).
      
    • Qualifier:

      
       (Piperidine fragment).
      
  • Internal Standard (IS): Pimeclone-d4 or structural analog (e.g., Diphenhydramine).

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) – Phenyl phases offer superior selectivity for the piperidine ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the basic nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Visualization: The Bioanalytical Workflow

BioanalyticalWorkflow Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (ACN:MeOH 3:1) Sample->Prep Add IS Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (Phenyl-Hexyl Column) Supernatant->LC Inject 5µL MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (TargetLynx/Analyst) MS->Data

Figure 1: End-to-end bioanalytical workflow for Pimeclone quantification, emphasizing simplified protein precipitation.

Validation Protocol (FDA M10 Compliance)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the FDA M10 Bioanalytical Method Validation Guidance.

Selectivity & Specificity

Objective: Prove the method distinguishes Pimeclone from endogenous matrix components.

  • Protocol: Analyze blank plasma from 6 individual donors.

  • Acceptance Criteria: Interference at the retention time of Pimeclone must be < 20% of the LLOQ response.

Matrix Effect (ME) Assessment

Causality: Co-eluting phospholipids can suppress ionization in ESI+.

  • Experiment: Post-column infusion or comparison of spiked extracted blank vs. neat solution.

  • Calculation:

    
    
    
  • Mitigation: If ME > ±15%, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to remove phospholipids.

Linearity & Range
  • Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     regression is recommended due to the heteroscedasticity of MS data (variance increases with concentration).
    
Accuracy & Precision

Protocol:

  • Prepare QC samples at Low, Medium, and High concentrations.[6]

  • Run 5 replicates per level over 3 separate days (Inter-day).

  • Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ).

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Validation Issue Detected IssueType Identify Failure Mode Start->IssueType Signal Low Sensitivity IssueType->Signal Matrix Matrix Effect (>15%) IssueType->Matrix Carryover Carryover in Blanks IssueType->Carryover Action1 Optimize ESI Voltage Increase Injection Vol. Signal->Action1 Action2 Switch to MCX SPE Use Stable Isotope IS Matrix->Action2 Action3 Add Needle Wash (ACN:IPA:Water) Carryover->Action3

Figure 2: Logic flow for addressing common validation failures during Pimeclone method development.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 197861, Pimeclone. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Van Eeckhaut, A., & Michotte, Y. (2006). Chiral separations by capillary electrophoresis: Recent developments. (Contextualizing piperidine derivative separation). Retrieved from [Link]

Sources

A Comparative Guide to Bioequivalence Studies of Generic Pimeclone Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic topical formulation to a reference listed drug (RLD) is a complex but critical undertaking. Unlike systemically absorbed oral dosage forms, where pharmacokinetic data from blood samples can readily establish equivalence, topical drugs act locally on the skin, making direct measurement of bioavailability at the site of action challenging.[1][2] This guide provides an in-depth comparison of methodologies for conducting bioequivalence studies for generic "Pimeclone" formulations, a hypothetical topical calcineurin inhibitor, using its real-world counterpart, Pimecrolimus, as a guiding example.

The development of generic topical products faces significant hurdles due to the intricate structure of the skin and the complexity of topical formulations themselves.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established rigorous standards to ensure that generic topical products are therapeutically equivalent to their brand-name counterparts.[4][5] This guide will navigate the regulatory landscape and delve into the scientific principles and practical execution of key bioequivalence assessment methods.

The Evolving Regulatory Landscape

Demonstrating bioequivalence for topical dermatological products is not as straightforward as for oral medications, as systemic absorption is often not the intended therapeutic pathway.[1] Historically, large and expensive clinical endpoint studies were the primary means of establishing bioequivalence.[2][3] However, these studies can be insensitive and may not detect significant differences between formulations.[2][4] Recognizing these limitations, regulatory agencies are increasingly accepting alternative, science-based methods.[1][6][7]

The FDA and EMA have issued guidelines that provide a framework for demonstrating bioequivalence for topical products.[6][7][8][9] These guidelines emphasize a weight-of-evidence approach, which may include a combination of in vitro and in vivo studies. The upcoming EMA guideline, effective in April 2025, further solidifies the role of in vitro and pharmacokinetic methods to reduce reliance on clinical trials.[6][7][10]

A Multi-Pronged Approach to Bioequivalence Assessment

A comprehensive bioequivalence assessment for a generic Pimeclone formulation will likely involve a combination of the following studies:

  • In Vitro Release Testing (IVRT): To assess the rate of drug release from the formulation.

  • In Vitro Permeation Testing (IVPT): To evaluate the rate and extent of drug permeation through human skin.

  • Dermatopharmacokinetic (DPK) Studies: To measure drug concentration in the stratum corneum over time.

  • Clinical Endpoint Bioequivalence Studies: To compare the therapeutic efficacy and safety of the generic and reference products in patients.

The choice of which studies to perform depends on the specific drug product and regulatory requirements. For Pimecrolimus cream, the FDA provides two options for demonstrating bioequivalence: two in vitro studies (IVRT and IVPT) along with other characterization tests, or one in vivo bioequivalence study with a clinical endpoint.[11]

In-Depth Methodologies and Comparative Analysis

This section provides a detailed look at the key experimental protocols for assessing the bioequivalence of generic Pimeclone formulations.

In Vitro Release Testing (IVRT)

Principle: IVRT measures the rate at which the active pharmaceutical ingredient (API) is released from a semi-solid dosage form. It is a critical quality control tool and can be used to demonstrate product "sameness" between a test and reference product.[12] The FDA has provided specific guidance on IVRT studies for topical products submitted in Abbreviated New Drug Applications (ANDAs).[13][14][15]

Experimental Protocol:

  • Apparatus: A vertical diffusion cell (Franz cell) is typically used.

  • Membrane: An inert, synthetic membrane is placed between the donor and receptor chambers.

  • Receptor Medium: A suitable receptor medium that ensures sink conditions is placed in the receptor chamber and maintained at a constant temperature (typically 32°C).

  • Dosing: A precise amount of the test or reference formulation is applied to the membrane in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is determined from the slope of the linear portion of the curve.

Data Presentation:

FormulationMean Release Rate (µg/cm²/h^0.5)90% Confidence Interval
Generic Pimeclone15.2(14.1, 16.3)
Reference Product14.8(13.9, 15.7)
Conclusion Bioequivalent

Causality Behind Experimental Choices: The use of a synthetic membrane isolates the release characteristics of the formulation from the complexities of skin penetration. Maintaining sink conditions ensures that the rate of release is the limiting factor being measured.

Visualization of IVRT Workflow:

IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Prepare Vertical Diffusion Cell prep_membrane Mount Synthetic Membrane prep_cell->prep_membrane prep_medium Fill Receptor with Medium prep_membrane->prep_medium apply_dose Apply Formulation to Membrane prep_medium->apply_dose run_exp Maintain at 32°C apply_dose->run_exp collect_samples Collect Samples at Time Points run_exp->collect_samples analyze_samples Analyze Drug Concentration (HPLC) collect_samples->analyze_samples plot_data Plot Cumulative Release vs. √Time analyze_samples->plot_data calc_rate Calculate Release Rate plot_data->calc_rate stat_analysis Statistical Comparison calc_rate->stat_analysis

Caption: Workflow for In Vitro Release Testing (IVRT).

Dermatopharmacokinetic (DPK) Studies

Principle: DPK studies involve measuring the concentration of the drug in the stratum corneum, the outermost layer of the skin, over time.[1][16] This is achieved through a minimally invasive technique called tape stripping.[1][16][17] DPK can provide valuable information about the rate and extent of drug absorption into the skin.[1][16] While promising, the method's variability has been a concern, leading to efforts to standardize the protocol.[16][18]

Experimental Protocol:

  • Subject Selection: Healthy human volunteers are recruited.

  • Dosing: A precise amount of the test and reference formulations is applied to designated sites on the forearms of the subjects.

  • Tape Stripping: At specified time points after application, the formulation is removed, and sequential adhesive tapes are applied to the treatment site to remove layers of the stratum corneum.

  • Extraction: The drug is extracted from the adhesive tapes using a suitable solvent.

  • Analysis: The amount of drug in each tape strip is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The cumulative amount of drug in the stratum corneum is plotted against time to generate concentration-time profiles. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated and compared between the test and reference products.

Data Presentation:

ParameterGeneric PimecloneReference Product90% Confidence Interval for Ratio
AUC (0-t) (ng·h/cm²)12501280(0.95, 1.08)
Cmax (ng/cm²)250260(0.93, 1.05)
Conclusion Bioequivalent

Causality Behind Experimental Choices: Tape stripping allows for the direct measurement of drug concentration at the target site for many dermatological conditions. The use of healthy volunteers minimizes the variability that can be introduced by diseased skin.

Visualization of DPK Study Workflow:

DPK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis recruit Recruit Healthy Volunteers designate Designate Treatment Sites recruit->designate apply Apply Formulations designate->apply remove Remove Formulation at Time Points apply->remove strip Perform Tape Stripping remove->strip extract Extract Drug from Tapes strip->extract quantify Quantify Drug (LC-MS/MS) extract->quantify profile Generate Concentration-Time Profiles quantify->profile pk_analysis Calculate and Compare PK Parameters profile->pk_analysis

Caption: Workflow for a Dermatopharmacokinetic (DPK) Study.

Clinical Endpoint Bioequivalence Studies

Principle: For many topical drugs, including Pimecrolimus, clinical endpoint studies in patients with the target disease (e.g., atopic dermatitis) are considered the gold standard for demonstrating bioequivalence.[2][4][19][20] These studies directly compare the therapeutic performance of the generic and reference products.

Experimental Protocol:

  • Study Design: A randomized, double-blind, parallel-group, vehicle-controlled study is typically conducted.[19][20]

  • Patient Population: A statistically sufficient number of patients with mild to moderate atopic dermatitis are enrolled.[2][21]

  • Treatment: Patients are randomized to receive the generic Pimeclone, the reference product, or a vehicle (placebo) cream, applied to the affected areas for a specified duration (e.g., 6 weeks).

  • Efficacy Assessments: The primary efficacy endpoint is often the Investigator's Global Assessment (IGA) of disease severity at the end of treatment. Other endpoints may include the Eczema Area and Severity Index (EASI) and patient-reported outcomes such as pruritus.

  • Safety Assessments: The incidence of adverse events is monitored throughout the study.

  • Statistical Analysis: The proportion of patients achieving treatment success (e.g., an IGA score of 'clear' or 'almost clear') is compared between the treatment groups. The 90% confidence interval for the difference in success rates between the test and reference products must fall within a prespecified equivalence margin.

Data Presentation:

Treatment GroupNumber of PatientsTreatment Success Rate (%)90% Confidence Interval for Difference vs. Reference
Generic Pimeclone25035.2(-5.8%, 6.2%)
Reference Product25534.9-
Vehicle12510.4-
Conclusion Bioequivalent

Causality Behind Experimental Choices: The inclusion of a vehicle control is crucial to demonstrate that both the test and reference products are effective and that the study has sufficient sensitivity to detect a treatment effect.[20] A double-blind design minimizes bias in efficacy assessments.

Visualization of Clinical Endpoint Study Logic:

Clinical_Trial_Logic cluster_design Study Design cluster_treatment Treatment Arms cluster_assessment Assessment & Analysis patients Patient Population (Atopic Dermatitis) randomization Randomization patients->randomization generic Generic Pimeclone randomization->generic reference Reference Product randomization->reference vehicle Vehicle (Placebo) randomization->vehicle efficacy Efficacy Assessment (IGA, EASI) generic->efficacy safety Safety Assessment generic->safety reference->efficacy reference->safety vehicle->efficacy vehicle->safety analysis Statistical Analysis (Equivalence Testing) efficacy->analysis safety->analysis

Caption: Logical Flow of a Clinical Endpoint Bioequivalence Study.

Conclusion: A Weight-of-Evidence Approach

The determination of bioequivalence for generic topical formulations like Pimeclone requires a rigorous, multi-faceted approach. While clinical endpoint studies remain a definitive option, the scientific community and regulatory agencies are increasingly embracing in vitro and DPK methods as sensitive, reliable, and efficient alternatives.[1][22] The choice of methodology should be based on a thorough understanding of the drug product's characteristics, the relevant regulatory guidance, and a commitment to scientific integrity. By carefully designing and executing these studies, developers of generic topical products can confidently demonstrate the therapeutic equivalence of their formulations, ultimately providing patients with safe, effective, and affordable treatment options.

References

  • Update on the advances and challenges in bioequivalence testing methods for complex topical generic products - PMC. (2024, February 8). Vertex AI Search.
  • Demonstrating Therapeutic Equivalence for Generic Topical Products. Vertex AI Search.
  • CHALLENGES IN BIOEQUIVALENCE ASSESSMENT OF TOPICAL DERMATOLOGICAL DOSAGE FORMS. Vertex AI Search.
  • EMA Guideline on Quality and Equivalence of Topical Products - ECA Academy. (2024, October 17). Vertex AI Search.
  • New EMA Guideline on Topical Products: Impact in IVRT and IVPT - Kymos. (2024, November 15). Vertex AI Search.
  • Quality and equivalence of locally applied, locally acting cutaneous products - Scientific guideline | European Medicines Agency (EMA). (2018, December 14). Vertex AI Search.
  • In Vitro Release Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability - Federal Register. (2022, October 24). Vertex AI Search.
  • New EMA Guideline on Quality and Equivalence of Topical Products effective from April 2025 - Asphalion. (2024, October 2). Vertex AI Search.
  • In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA. (2022, October 21). Vertex AI Search.
  • IVRT Studies for Topical Drug Products | PDF - Scribd. Vertex AI Search.
  • Draft guideline on quality and equivalence of topical products - EMA. (2018, October 18). Vertex AI Search.
  • NCT02791308 | Study of Equivalence of Generic Pimecrolimus Cream 1% and Elidel® 1% in Subjects With Mild to Moderate Atopic Dermatitis | ClinicalTrials.gov. Vertex AI Search.
  • Study of Equivalence of Generic Pimecrolimus Cream 1% and Elidel® 1% in Subjects With Mild to Moderate Atopic Dermatitis | Clinical Research Trial Listing - CenterWatch. (2020, May 13). Vertex AI Search.
  • Draft Guidance for Industry on Topical Dermatological Drug Product NDAs and ANDAs-In Vivo Bioavailability, Bioequivalence, In Vitro Release and Associated Studies; Withdrawal - Federal Register. (2002, May 17). Vertex AI Search.
  • Guideline for Bioequivalence Studies of Generic Products for Topical Use. (2025, December 22). Vertex AI Search.
  • Regulatory and Developmental Complexities Around Demonstrating Bioequivalence for a Topical Generic Product - International Pharmaceutical Industry. (2023, January 13). Vertex AI Search.
  • Improved Bioequivalence Assessment of Topical Dermatological Drug Products Using Dermatopharmacokinetics | Request PDF - ResearchGate. Vertex AI Search.
  • In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC. Vertex AI Search.
  • Application of a dermatopharmacokinetic (DPK) method for bioequivalence assessment of topical metronidazole creams - PubMed. Vertex AI Search.
  • Update on the advances and challenges in bioequivalence testing methods for complex topical generic products - Frontiers. (2024, February 7). Vertex AI Search.
  • Update on the advances and challenges in bioequivalence testing methods for complex topical generic products - PubMed. (2024, February 8). Vertex AI Search.
  • Pimecrolimus Topical Cream - accessdata.fda.gov. Vertex AI Search.

Sources

Safety Operating Guide

Navigating the Handling of Pimeclone: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of any active pharmaceutical ingredient (API) is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for working with Pimeclone, a compound described as a psychostimulant or respiratory stimulant[1]. While comprehensive toxicological data for Pimeclone is not widely available, its nature as a bioactive molecule necessitates a cautious and well-defined approach to personal protection to minimize exposure and ensure a safe working environment. This document will serve as your preferred source for laboratory safety and chemical handling, empowering you to work with confidence and integrity.

Understanding the Risk: The Rationale Behind Stringent PPE

Pimeclone is an amide and, as with many APIs, presents potential health hazards upon exposure[2][3]. Ingestion may lead to a range of symptoms including neurological and respiratory effects[2][3]. The lack of a comprehensive and publicly available Safety Data Sheet (SDS) for Pimeclone necessitates treating it as a potent compound where exposure should be minimized to the lowest reasonably achievable level. The principles of containment and a multi-layered approach to personal protective equipment (PPE) are therefore not just recommended, but essential.

The Occupational Safety and Health Administration (OSHA) and other regulatory bodies emphasize a hierarchy of controls, with PPE being the final, but critical, line of defense after engineering and administrative controls are implemented[4]. For potent compounds like Pimeclone, a robust PPE program is a cornerstone of a comprehensive safety strategy.

Core PPE Recommendations for Handling Pimeclone

The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. The following table outlines the minimum recommended PPE for various laboratory activities involving Pimeclone.

Activity Minimum Recommended PPE Rationale for Protection Level
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields, N95 RespiratorHigh risk of generating and inhaling airborne particles. Double gloving provides an extra layer of protection against contamination[5][6].
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields or GogglesPotential for splashes and direct skin contact.
Cell Culture/In Vitro Assays Nitrile Gloves, Lab Coat, Safety GlassesLower risk of aerosol generation compared to handling solids, but still requires protection against splashes.
Animal Dosing (In Vivo) Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields and a Face Shield, N95 RespiratorHigh risk of splashes, aerosol generation, and exposure to contaminated animal waste. A face shield offers broader protection[7].
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields or GogglesHandling of contaminated materials requires robust protection to prevent secondary exposure.

Note: All PPE should be selected to be resistant to the solvents being used. For instance, when working with organic solvents, ensure the chosen gloves have a high resistance to that specific chemical. Always consult the glove manufacturer's compatibility chart.

Operational Plans: Step-by-Step Guidance for Safe Handling

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination. The following workflow is designed to ensure a self-validating system of protection.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for defects Hand_Hygiene_1 Perform hand hygiene Inspect_PPE->Hand_Hygiene_1 Gown Don Gown Hand_Hygiene_1->Gown Respirator Don N95 Respirator (if required) Gown->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves_1 Don First Pair of Gloves (over gown cuff) Goggles->Gloves_1 Gloves_2 Don Second Pair of Gloves Gloves_1->Gloves_2

Caption: Sequential process for donning personal protective equipment.

Doffing_PPE cluster_doffing Doffing Sequence (in designated area) cluster_final Final Steps Gloves_2 Remove Outer Pair of Gloves Gown Remove Gown (turn inside out) Gloves_2->Gown Goggles Remove Goggles/Face Shield Gown->Goggles Respirator Remove Respirator Goggles->Respirator Gloves_1 Remove Inner Pair of Gloves Respirator->Gloves_1 Hand_Hygiene_2 Perform hand hygiene Gloves_1->Hand_Hygiene_2

Caption: Sequential process for doffing personal protective equipment.

Disposal Plan: Managing Pimeclone-Contaminated Waste

Proper disposal of all materials that have come into contact with Pimeclone is critical to prevent environmental contamination and accidental exposure.

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation at Point of Use cluster_disposal Final Disposal Contaminated_PPE Contaminated PPE (gloves, gown, etc.) Chemo_Waste_Bin Designated Chemotherapy/ Cytotoxic Waste Bin Contaminated_PPE->Chemo_Waste_Bin Sharps Contaminated Sharps (needles, scalpels) Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Liquid_Waste Liquid Waste (unused solutions) Hazardous_Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid_Container Solid_Waste Solid Waste (pipette tips, tubes) Solid_Waste->Chemo_Waste_Bin Licensed_Disposal Collection by Licensed Hazardous Waste Vendor Chemo_Waste_Bin->Licensed_Disposal Sharps_Container->Licensed_Disposal Hazardous_Liquid_Container->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration

Caption: Workflow for the segregation and disposal of Pimeclone-contaminated waste.

All waste generated from handling Pimeclone should be considered hazardous pharmaceutical waste. This includes gloves, gowns, bench paper, pipette tips, and any other disposable materials that have come into contact with the compound[8][9].

  • Segregation: At the point of generation, all contaminated solid waste should be placed in a designated, clearly labeled, and sealed hazardous waste container. In many institutions, this will be a yellow or black container specifically for chemotherapy or cytotoxic waste[10].

  • Sharps: All contaminated sharps must be disposed of in a puncture-resistant sharps container.

  • Liquid Waste: Unused solutions containing Pimeclone should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., a validated cleaning agent) should be used, followed by a rinse with an appropriate solvent (e.g., 70% ethanol). All cleaning materials should be disposed of as hazardous waste.

  • Final Disposal: All Pimeclone-contaminated waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration[11].

By adhering to these stringent PPE and disposal protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific research and environmental stewardship.

References

  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Canadian Society of Hospital Pharmacists. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC.
  • Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • VA.gov. (n.d.). Cytotoxic Agent Use Guidelines-2018C__0.docx.
  • Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. European Pharmaceutical Review.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • APIC. (n.d.). Guidance on Handling of Insoluble Matter and Foreign Particles in APIs.
  • Daniels Health. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide.
  • Trust Hygiene Services. (2025, April 8). Pharmaceutical Waste Disposal: What It Is and How to Do It Safely.
  • Daniels Health. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
  • NOAA. (n.d.). primaclone - Report | CAMEO Chemicals.
  • Celitron. (2021, June 2). How to properly dispose of pharmaceutical waste.
  • EPA. (2025, October 15). Pimeclone Properties.
  • Red Bags. (2021, September 8). Disposing of Pharmaceutical Waste.
  • PMC. (n.d.). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices.
  • NOAA. (n.d.). PRIMACLONE. CAMEO Chemicals.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • MedKoo Biosciences. (n.d.). Pimeclone | CAS#534-84-9 | Respiratory Stimulant.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.